FIN56
Beschreibung
Eigenschaften
IUPAC Name |
2-N,7-N-dicyclohexyl-9-hydroxyiminofluorene-2,7-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5S2/c29-26-25-23-15-19(34(30,31)27-17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)35(32,33)28-18-9-5-2-6-10-18/h11-18,27-29H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCFMMIWBSZOIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)NC5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FIN56: A Technical Guide to its Mechanism of Action in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FIN56 is a small molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] Its unique dual mechanism of action, targeting both the degradation of Glutathione Peroxidase 4 (GPX4) and the depletion of Coenzyme Q10 (CoQ10), makes it a compound of significant interest in cancer research, particularly for overcoming resistance to conventional therapies.[3] This technical guide provides an in-depth overview of the molecular pathways affected by FIN56, detailed experimental protocols for its study, and a summary of its efficacy in various cancer models.
Core Mechanism of Action: A Dual-Pronged Attack
FIN56 induces ferroptosis through two distinct but interconnected pathways, culminating in overwhelming lipid peroxidation and cell death.[1][2]
-
GPX4 Degradation: FIN56 promotes the degradation of GPX4, a key enzyme responsible for repairing lipid peroxides. This process is dependent on the activity of Acetyl-CoA Carboxylase (ACC) and is mediated by the cellular autophagy machinery. The degradation of GPX4 removes a critical cellular defense against lipid peroxidation.
-
Coenzyme Q10 Depletion: FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation shunts the pathway towards cholesterol biosynthesis, leading to the depletion of non-steroidogenic metabolites, most notably the potent lipophilic antioxidant Coenzyme Q10 (CoQ10). The loss of CoQ10 further sensitizes the cell to oxidative damage.
The convergence of these two pathways leads to the rapid and lethal accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
Signaling Pathways of FIN56-Induced Ferroptosis
The intricate signaling network initiated by FIN56 is visualized in the following diagrams:
Quantitative Data on FIN56 Efficacy
The half-maximal inhibitory concentration (IC50) of FIN56 has been determined in various cancer cell lines, highlighting its potential as a broad-spectrum anti-cancer agent.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LN229 | Glioblastoma | 4.2 | |
| U118 | Glioblastoma | 2.6 | |
| HT-29 | Colorectal Cancer | Not specified | |
| Caco-2 | Colorectal Cancer | Not specified | |
| J82 | Bladder Cancer | Concentration-dependent | |
| 253J | Bladder Cancer | Concentration-dependent | |
| T24 | Bladder Cancer | Concentration-dependent | |
| RT-112 | Bladder Cancer | Concentration-dependent | |
| U373 (naive) | Glioblastoma | Not specified | |
| U373 (IR-Surv) | Glioblastoma | Not specified |
Note: For some cell lines, specific IC50 values were not provided in the referenced literature, but a dose-dependent effect was demonstrated.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol outlines the steps for assessing cell viability upon FIN56 treatment using the Cell Counting Kit-8 (CCK-8).
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
FIN56 stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1 x 104 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
FIN56 Treatment:
-
Prepare serial dilutions of FIN56 in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the FIN56-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Addition and Incubation:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control.
-
Western Blot for GPX4 and 4-HNE
This protocol details the detection of GPX4 and the lipid peroxidation marker 4-hydroxynonenal (4-HNE) by western blotting.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GPX4, anti-4-HNE, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Lipid Peroxidation Assay (BODIPY 581/591 C11 Flow Cytometry)
This protocol describes the quantification of lipid peroxidation using the fluorescent probe BODIPY 581/591 C11 and flow cytometry.
Materials:
-
Treated and untreated cells
-
BODIPY 581/591 C11 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with FIN56 for the desired duration. Include positive (e.g., RSL3) and negative controls.
-
-
Staining:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS containing 1-2 µM BODIPY 581/591 C11.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS for analysis.
-
Analyze the cells on a flow cytometer. The oxidized form of the dye fluoresces in the green channel (FITC), while the reduced form fluoresces in the red channel (PE/Texas Red).
-
-
Data Analysis:
-
Quantify lipid peroxidation by measuring the shift in fluorescence from the red to the green channel. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
In Vivo Glioblastoma Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of FIN56 in a subcutaneous glioblastoma xenograft model.
Materials:
-
Athymic nude mice
-
Glioblastoma cell line (e.g., LN229)
-
Matrigel (optional)
-
FIN56 formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Subcutaneously inject 2-5 x 106 LN229 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
FIN56 Administration:
-
Administer FIN56 (or vehicle control) to the respective groups via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
-
Tumor Monitoring and Endpoint:
-
Measure tumor volume every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
Euthanize the mice when tumors reach the predetermined endpoint size or if signs of distress are observed.
-
-
Ex Vivo Analysis:
-
Excise tumors for immunohistochemical analysis of proliferation markers (e.g., Ki67) and ferroptosis markers (e.g., 4-HNE).
-
Conclusion
FIN56 represents a promising therapeutic candidate for a variety of cancers due to its unique ability to induce ferroptosis through a dual mechanism of action. The detailed protocols and data presented in this guide are intended to facilitate further research into the complex biology of FIN56 and to aid in the development of novel anti-cancer strategies targeting ferroptosis. Further investigation into the in vivo efficacy and safety profile of FIN56 is warranted to translate these preclinical findings into clinical applications.
References
An In-Depth Technical Guide to the FIN56 Ferroptosis Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, and it has emerged as a promising therapeutic avenue for various diseases, particularly cancer. FIN56 is a specific inducer of ferroptosis that operates through a dual mechanism of action, making it a valuable tool for research and a potential candidate for therapeutic development. This technical guide provides a comprehensive analysis of the FIN56-induced ferroptosis pathway, including its core mechanisms, quantitative effects on cellular components, and detailed experimental protocols for its study.
The Core Mechanism of FIN56-Induced Ferroptosis
FIN56 triggers ferroptosis through two distinct but interconnected pathways: the degradation of Glutathione Peroxidase 4 (GPX4) and the depletion of Coenzyme Q10 (CoQ10).[1][2][3][4][5]
1.1. GPX4 Degradation: FIN56 promotes the degradation of GPX4, a crucial enzyme that detoxifies lipid peroxides. The degradation of GPX4 is dependent on the activity of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis. Recent studies have also implicated the process of autophagy in FIN56-mediated GPX4 degradation.
1.2. Coenzyme Q10 Depletion: FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation leads to the depletion of farnesyl pyrophosphate (FPP), a precursor for the synthesis of Coenzyme Q10. CoQ10 is a potent lipophilic antioxidant that protects cellular membranes from lipid peroxidation. Its depletion, therefore, sensitizes cells to oxidative damage and ferroptosis.
The dual action of FIN56, targeting both the primary defense against lipid peroxides (GPX4) and a key lipophilic antioxidant (CoQ10), results in a potent induction of ferroptosis.
Quantitative Analysis of FIN56's Effects
The efficacy of FIN56 in inducing ferroptosis varies across different cell lines. The following tables summarize the available quantitative data on the effects of FIN56.
Table 1: IC50 Values of FIN56 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| LN229 | Glioblastoma | 4.2 | |
| U118 | Glioblastoma | 2.6 | |
| HT-29 | Colorectal Cancer | Not specified, but effective | |
| Caco-2 | Colorectal Cancer | Not specified, but effective | |
| J82 | Bladder Cancer | Effective | |
| 253J | Bladder Cancer | Effective | |
| T24 | Bladder Cancer | Effective | |
| RT-112 | Bladder Cancer | Effective |
Table 2: Effect of FIN56 on GPX4 Protein Levels
While several studies demonstrate FIN56-induced degradation of GPX4 through Western blotting, quantitative densitometric analyses are not consistently provided. The available data indicates a time- and dose-dependent decrease in GPX4 protein abundance. For example, in 253J and T24 bladder cancer cells, treatment with 2 µM and 5 µM FIN56 for 6 hours resulted in a noticeable reduction in GPX4 levels. Similarly, treatment of FSH-GPX4 expressing MEFs with 5 µM Fin56 showed a time-dependent decrease in GPX4 levels over 24 hours.
Table 3: Effect of FIN56 on Coenzyme Q10 Levels
Table 4: Effect of FIN56 on Lipid Peroxidation
FIN56 treatment leads to a significant increase in lipid peroxidation, a hallmark of ferroptosis. This is often measured by the oxidation of the fluorescent probe C11-BODIPY 581/591. In 253J and T24 bladder cancer cells, treatment with FIN56 led to a notable increase in the green fluorescence of oxidized C11-BODIPY, which was reversible by autophagy inhibitors. In glioblastoma cell lines LN229 and U118, 1 µM FIN56 treatment for 24 hours also resulted in a significant increase in lipid peroxidation as detected by C11-BODIPY.
Experimental Protocols
The following are detailed methodologies for key experiments to analyze the FIN56 ferroptosis pathway.
3.1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of FIN56 and to calculate its IC50 value.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
FIN56
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of FIN56 in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the FIN56 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
-
3.2. Western Blot Analysis of GPX4
This protocol is used to assess the effect of FIN56 on GPX4 protein levels.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
FIN56
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of FIN56 for the desired time points.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For quantitative analysis, perform densitometry using appropriate software and normalize the GPX4 band intensity to the loading control.
-
3.3. Lipid Peroxidation Assay (C11-BODIPY 581/591 Flow Cytometry)
This protocol measures the extent of lipid peroxidation in cells treated with FIN56.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
FIN56
-
C11-BODIPY 581/591 probe (e.g., from Thermo Fisher Scientific)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with FIN56 at the desired concentrations and for the appropriate duration.
-
In the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the cells on a flow cytometer. The unoxidized probe fluoresces red (excitation ~581 nm, emission ~591 nm), while the oxidized probe fluoresces green (excitation ~488 nm, emission ~510 nm).
-
Quantify the level of lipid peroxidation by measuring the shift from red to green fluorescence. The ratio of green to red fluorescence intensity can be used as an indicator of lipid peroxidation.
-
3.4. Coenzyme Q10 Measurement (HPLC)
This protocol is for the quantification of CoQ10 levels in cells treated with FIN56.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
FIN56
-
Coenzyme Q10 standard
-
Solvents for extraction (e.g., hexane, ethanol, or 2-propanol)
-
HPLC system with a C18 column and a UV or electrochemical detector
-
-
Procedure:
-
Treat cells with FIN56 as required.
-
Harvest and wash the cells with PBS.
-
Extract lipids from the cell pellet using an appropriate solvent system. A common method involves sonication in ethanol followed by hexane extraction.
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Reconstitute the lipid extract in the mobile phase for HPLC analysis.
-
Inject the sample into the HPLC system. A typical mobile phase is a mixture of methanol, ethanol, and 2-propanol.
-
Detect CoQ10 by UV absorbance at approximately 275 nm.
-
Quantify the CoQ10 concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of CoQ10.
-
Visualization of Signaling Pathways and Workflows
4.1. FIN56 Signaling Pathway
Caption: FIN56 induces ferroptosis via GPX4 degradation and CoQ10 depletion.
4.2. Experimental Workflow for FIN56 Analysis
Caption: A typical experimental workflow for studying the effects of FIN56.
Conclusion
FIN56 is a potent and specific inducer of ferroptosis with a well-defined dual mechanism of action. This makes it an invaluable tool for researchers studying the intricacies of ferroptosis and for drug development professionals exploring novel anti-cancer strategies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for the rigorous investigation of the FIN56 ferroptosis pathway. Further research is warranted to generate more comprehensive quantitative data on the dose-dependent effects of FIN56 on GPX4 and CoQ10 levels across a wider range of cell types.
References
- 1. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
FIN56 GPX4 degradation mechanism
An In-depth Technical Guide to the FIN56-Induced Degradation of GPX4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, which has emerged as a significant pathway in cancer biology, neurodegeneration, and other pathological states.[1] Central to the defense against ferroptosis is the selenoenzyme Glutathione Peroxidase 4 (GPX4), which detoxifies lipid hydroperoxides.[1][2][3][4] Consequently, GPX4 has become a prime therapeutic target. FIN56 is a specific, small-molecule inducer of ferroptosis, notable for its distinct mechanism of action that involves the depletion of cellular GPX4. This guide provides a detailed examination of the molecular mechanisms underpinning FIN56-induced GPX4 degradation, experimental methodologies to study this process, and relevant quantitative data.
Core Mechanism of FIN56 Action
FIN56 executes its pro-ferroptotic function through a dual mechanism, creating a potent multi-pronged attack on the cell's lipid antioxidant defenses. These two pathways are:
-
Depletion of Coenzyme Q10 (CoQ10) : FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway responsible for cholesterol biosynthesis. This activation is thought to divert metabolic flux, leading to a reduction in the pool of non-steroidogenic isoprenoids, most notably the lipophilic antioxidant CoQ10.
-
Degradation of GPX4 Protein : Independent of its effect on SQS, FIN56 promotes the post-translational degradation of the GPX4 protein. This action directly removes the primary enzyme responsible for repairing lipid peroxides.
The mechanism of GPX4 degradation itself is multifaceted and appears to involve the coordinated action of several cellular pathways.
Role of Acetyl-CoA Carboxylase (ACC)
The degradation of GPX4 induced by FIN56 is critically dependent on the enzymatic activity of Acetyl-CoA Carboxylase (ACC). Pharmacological inhibition of ACC has been shown to suppress the FIN56-mediated loss of GPX4. While the precise mechanistic link remains under investigation, it is hypothesized that ACC activity, possibly through its role in elongating polyunsaturated fatty acids (PUFAs), creates a cellular context or generates a substrate necessary for the subsequent degradation of GPX4.
Involvement of Autophagy
Mounting evidence indicates that FIN56-induced GPX4 degradation is an autophagy-dependent process. Studies have shown that FIN56 treatment induces autophagy in cancer cells. Inhibition of this process at various stages, either through pharmacological agents like bafilomycin A₁ or by genetic knockdown of essential autophagy genes (e.g., ATG5, ULK1), attenuates the degradation of GPX4 and mitigates cell death. This suggests that FIN56 triggers a selective autophagic process that targets GPX4 for lysosomal degradation. One study has implicated the enzyme SMPD1/ASM as a necessary component for this autophagic degradation.
Potential Contribution of the Ubiquitin-Proteasome System (UPS)
While early reports suggested the UPS was not primarily involved, more recent findings indicate a potential role. Research on GPX4 inhibitors has suggested that degradation can involve a proteasome-dependent mechanism, with ubiquitination potentially occurring at specific lysine residues (K125, K127) on the GPX4 protein. It is plausible that both autophagy and the UPS contribute to the clearance of GPX4 under different cellular contexts or that the pathways are interconnected.
Signaling and Degradation Pathways
The following diagram illustrates the dual mechanism of FIN56, leading to the induction of ferroptosis.
References
The Role of FIN56 in Lipid Peroxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathological conditions, including cancer and neurodegenerative diseases. FIN56 is a specific and potent inducer of ferroptosis, making it an invaluable tool for studying this intricate cell death pathway and a potential candidate for therapeutic development. This technical guide provides an in-depth exploration of FIN56's core mechanisms, focusing on its dual role in promoting the degradation of Glutathione Peroxidase 4 (GPX4) and activating Squalene Synthase (SQS), which collectively lead to the accumulation of lethal lipid peroxides. This document summarizes key quantitative data, details experimental protocols for studying FIN56-induced ferroptosis, and presents signaling pathways and experimental workflows through standardized diagrams.
Introduction to FIN56 and Ferroptosis
Ferroptosis is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation.[1][2] This process is distinct from other forms of regulated cell death, such as apoptosis and necroptosis.[3] The central regulator of ferroptosis is GPX4, an enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from oxidative damage.[4][5]
FIN56 is a small molecule that has been identified as a specific inducer of ferroptosis. It is classified as a type 3 ferroptosis inducer. Unlike other inducers that indirectly inhibit GPX4 by depleting glutathione (e.g., erastin) or directly inhibit its enzymatic activity (e.g., RSL3), FIN56 employs a unique dual mechanism of action.
Core Mechanism of FIN56-Induced Lipid Peroxidation
FIN56 triggers ferroptosis through two distinct but converging pathways that ultimately result in overwhelming lipid peroxidation.
2.1. GPX4 Degradation:
One of the primary mechanisms of FIN56 is the induction of GPX4 protein degradation. This process is dependent on the enzymatic activity of Acetyl-CoA Carboxylase (ACC). The precise molecular link between FIN56, ACC, and the degradation of GPX4 is an area of ongoing investigation. Some studies suggest that this degradation is mediated by the autophagy-lysosome pathway. By promoting the degradation of GPX4, FIN56 effectively removes a critical defense mechanism against lipid peroxidation.
2.2. Squalene Synthase Activation and Coenzyme Q10 Depletion:
In a parallel pathway, FIN56 binds to and activates Squalene Synthase (SQS), an enzyme in the mevalonate pathway responsible for converting farnesyl pyrophosphate (FPP) to squalene. This activation of SQS shunts FPP away from the synthesis of other essential molecules, most notably Coenzyme Q10 (CoQ10). CoQ10, in its reduced form (ubiquinol), is a potent lipophilic antioxidant that can independently suppress lipid peroxidation. Therefore, by depleting the cellular pool of CoQ10, FIN56 further sensitizes cells to oxidative damage and ferroptosis.
Quantitative Data on FIN56 Activity
The following tables summarize quantitative data from various studies on the activity of FIN56 in inducing ferroptosis and inhibiting cell viability in different cell lines.
| Cell Line | Assay Type | Endpoint | FIN56 Concentration | Duration | Outcome | Reference |
| LN229 (Glioblastoma) | CCK-8 | IC50 | 4.2 µM | 24 h | Decreased cell viability | |
| U118 (Glioblastoma) | CCK-8 | IC50 | 2.6 µM | 24 h | Decreased cell viability | |
| 253J (Bladder Cancer) | Immunoblot | GPX4 Degradation | 2 µM or 5 µM | 6 h | GPX4 protein levels reduced | |
| T24 (Bladder Cancer) | Immunoblot | GPX4 Degradation | 2 µM or 5 µM | 6 h | GPX4 protein levels reduced | |
| HT-1080 (Fibrosarcoma) | Glutathione Assay | Glutathione Levels | 5 µM | 10 h | Co-treatment with α-tocopherol | |
| HepG2 | Fluorescence Imaging | Lipid Peroxidation | 10 µM | 24 h | Increased lipid peroxidation |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of FIN56 in lipid peroxidation.
4.1. Induction of Ferroptosis with FIN56
-
Cell Culture: Plate cells (e.g., LN229, U118, HT-1080) in appropriate culture vessels and allow them to adhere overnight.
-
FIN56 Preparation: Prepare a stock solution of FIN56 in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Treatment: Replace the existing cell culture medium with the medium containing FIN56. Include a vehicle control (DMSO) at the same final concentration as the FIN56-treated samples.
-
Incubation: Incubate the cells for the desired duration (e.g., 6, 10, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
4.2. Measurement of Lipid Peroxidation
-
Reagent: Use a lipid-soluble fluorescent probe such as BODIPY™ 581/591 C11 or CellRox Green Dye.
-
Staining: Following FIN56 treatment, add the fluorescent probe to the cell culture medium at a final concentration of approximately 5 µM.
-
Incubation: Incubate the cells with the probe for 30 minutes at 37°C.
-
Imaging: Wash the cells with phosphate-buffered saline (PBS). Acquire images using a confocal microscope. An increase in green fluorescence for BODIPY™ 581/591 C11 indicates lipid peroxidation.
-
Flow Cytometry: Alternatively, after staining, trypsinize the cells, wash with PBS, and analyze the fluorescence intensity using a flow cytometer.
4.3. Western Blot Analysis for GPX4 Degradation
-
Cell Lysis: After FIN56 treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of FIN56 and a typical experimental workflow for studying its effects.
Caption: FIN56 dual mechanism of action.
Caption: Experimental workflow for FIN56 studies.
Conclusion
FIN56 stands out as a unique and powerful tool for inducing ferroptosis through a dual mechanism that involves both the degradation of the key protective enzyme GPX4 and the depletion of the lipophilic antioxidant CoQ10 via the activation of SQS. This multifaceted attack on the cell's lipid peroxidation defense systems makes FIN56 a highly effective ferroptosis inducer. The detailed protocols and mechanistic understanding presented in this guide are intended to facilitate further research into the complex process of ferroptosis and to aid in the development of novel therapeutic strategies that leverage this distinct form of cell death. As our understanding of the intricate regulation of ferroptosis continues to grow, the role of specific chemical probes like FIN56 will remain indispensable.
References
- 1. In vivo imaging of ferroptosis through nanodynamic changes in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ferroptosis by Lipid Peroxidation: The Tip of the Iceberg? [frontiersin.org]
- 3. Unsolved mysteries: How does lipid peroxidation cause ferroptosis? | PLOS Biology [journals.plos.org]
- 4. Ferroptosis: Redox Imbalance and Hematological Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
FIN56: A Technical Guide to its Ferroptotic Action in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
FIN56 is a potent small-molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] Unlike other ferroptosis inducers that primarily inhibit the cystine/glutamate antiporter (System Xc-) or directly inactivate glutathione peroxidase 4 (GPX4), FIN56 employs a distinct dual mechanism of action.[1][3] This technical guide provides an in-depth overview of FIN56's effects across various cancer cell lines, detailing its molecular pathways, summarizing key quantitative data, and outlining relevant experimental protocols.
Core Mechanism of Action
FIN56 initiates ferroptosis through two primary, interconnected pathways:
-
GPX4 Degradation: FIN56 promotes the degradation of GPX4, a crucial enzyme responsible for repairing lipid peroxides.[4] This degradation is dependent on the activity of acetyl-CoA carboxylase (ACC). In some cancer types, such as bladder cancer, this degradation process is mediated by autophagy.
-
Coenzyme Q10 Depletion: FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation leads to the depletion of Coenzyme Q10 (CoQ10), a potent lipid-soluble antioxidant, thereby increasing cellular oxidative stress.
This dual action of removing a key lipid peroxide repair enzyme and depleting a major lipid-soluble antioxidant creates a synergistic effect, leading to the overwhelming accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.
Signaling Pathway of FIN56-Induced Ferroptosis
Caption: FIN56 dual mechanism of action leading to ferroptosis.
FIN56 in Different Cancer Cell Lines: A Quantitative Overview
The efficacy of FIN56 varies across different cancer types and cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and other quantitative effects of FIN56.
Table 1: IC50 Values of FIN56 in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Assay Duration | Reference |
| Glioblastoma | LN229 | 4.2 | 24h | |
| Glioblastoma | U118 | 2.6 | 24h | |
| Bladder Cancer | J82 | >10 (Resistant) | 72h | |
| Bladder Cancer | 253J | ~5 | 72h | |
| Bladder Cancer | T24 | ~2 | 72h | |
| Bladder Cancer | RT-112 | ~1 | 72h | |
| Biliary Tract Cancer | EGI-1 | ~40 | Not Specified | |
| Biliary Tract Cancer | TFK-1 | ~40 | Not Specified | |
| Colorectal Cancer | HT-29 | Not Specified | Not Specified | |
| Colorectal Cancer | Caco-2 | Not Specified | Not Specified | |
| Osteosarcoma | MNNG/HOS | Not Specified | Not Specified |
Note: IC50 values can vary depending on experimental conditions.
Table 2: Cellular Effects of FIN56 Treatment
| Cancer Type | Cell Line | Effect | Method | Reference |
| Glioblastoma | LN229, U118 | Decreased cell viability, proliferation | CCK-8, EdU assay | |
| Glioblastoma | LN229, U118 | Increased lipid peroxidation (4-HNE) | Immunofluorescence | |
| Glioblastoma | LN229, U118 | Increased ROS production | Fluorescent probes | |
| Bladder Cancer | 253J, T24 | Induction of autophagy (increased LC3-II) | Immunoblotting | |
| Bladder Cancer | 253J, T24 | GPX4 degradation | Immunoblotting | |
| Bladder Cancer | 253J, T24 | Increased lipid peroxidation | BODIPY 581/591 C11 | |
| Lung Cancer (Cisplatin-Resistant) | A549 | Increased total and lipid ROS | DCFDA, BODIPY-C11 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of FIN56.
Cell Viability Assays (MTT/CCK-8)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of FIN56 concentrations (e.g., 0.1 nM to 100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a DMSO-treated control group.
-
Reagent Addition:
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Solubilization (MTT only): Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control and determine IC50 values using non-linear regression analysis.
Experimental Workflow for Cell Viability
Caption: Workflow for determining cell viability after FIN56 treatment.
Immunoblotting for Protein Analysis
-
Cell Lysis: Treat cells with FIN56 for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GPX4, LC3, p62, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Lipid Peroxidation Assay (BODIPY 581/591 C11)
-
Cell Treatment: Treat cells with FIN56 in a suitable culture plate or dish.
-
Staining: Add the BODIPY 581/591 C11 probe (final concentration ~2 µM) to the culture medium and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis:
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope. The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides.
-
Flow Cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze using a flow cytometer. An increase in green fluorescence (e.g., in the FITC channel) indicates lipid peroxidation.
-
Conclusion and Future Directions
FIN56 is a valuable tool for studying ferroptosis due to its unique dual mechanism of action. Its efficacy has been demonstrated in a range of cancer cell lines, particularly those resistant to conventional therapies. The data presented in this guide highlight the potential of FIN56 as a lead compound for the development of novel anticancer drugs.
Future research should focus on:
-
Elucidating the precise molecular link between ACC and GPX4 degradation.
-
Identifying biomarkers to predict sensitivity to FIN56 across different cancer types.
-
Evaluating the in vivo efficacy and safety of FIN56 in various preclinical cancer models.
-
Exploring combination therapies, such as with mTOR inhibitors, to enhance the anti-tumor effects of FIN56.
References
- 1. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 2. Frontiers | The Mechanism of Ferroptosis and Applications in Tumor Treatment [frontiersin.org]
- 3. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
FIN56: A Technical Guide to a Novel Ferroptosis-Inducing Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
FIN56 is a small molecule that has emerged as a potent and specific inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This technical guide provides an in-depth overview of FIN56, including its mechanism of action, experimental protocols for its use, and its application as a chemical probe in ferroptosis research and drug development.
Introduction
Ferroptosis is a non-apoptotic form of programmed cell death that is distinct from other cell death modalities in its iron-dependency and the central role of lipid peroxidation. It has been implicated in a variety of pathological conditions, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury. Chemical probes that can specifically modulate ferroptosis are invaluable tools for dissecting its complex signaling pathways and for validating therapeutic targets. FIN56 has been identified as a specific and potent inducer of ferroptosis, making it a valuable tool for researchers in the field.
Mechanism of Action
FIN56 induces ferroptosis through a unique dual mechanism of action that distinguishes it from other ferroptosis inducers.[1][2] It simultaneously targets two key pathways that regulate cellular lipid peroxidation:
-
GPX4 Degradation: FIN56 promotes the degradation of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid peroxides.[1][2] The degradation of GPX4 is dependent on the activity of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis.[1]
-
Squalene Synthase Activation and Coenzyme Q10 Depletion: FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation leads to a depletion of the downstream product, coenzyme Q10 (CoQ10), a potent lipophilic antioxidant that protects cellular membranes from lipid peroxidation.
This dual action of depleting a primary lipid peroxide repair enzyme and a key membrane antioxidant leads to a massive accumulation of lipid reactive oxygen species (ROS) and subsequent cell death by ferroptosis.
Signaling Pathway of FIN56-Induced Ferroptosis
Caption: FIN56 induces ferroptosis via GPX4 degradation and SQS activation.
Quantitative Data
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of FIN56 in various cancer cell lines.
Table 1: IC50 Values of FIN56 in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) | Citation |
| LN229 | 4.2 | |
| U118 | 2.6 |
Table 2: IC50 Values of FIN56 in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HT-29 | Colorectal Cancer | Not specified | |
| Caco-2 | Colorectal Cancer | Not specified | |
| J82 | Bladder Cancer | Not specified | |
| 253J | Bladder Cancer | Not specified | |
| T24 | Bladder Cancer | Not specified | |
| RT-112 | Bladder Cancer | Not specified |
Note: Specific IC50 values for HT-29, Caco-2, and bladder cancer cell lines were not available in the provided search results, though the studies indicate FIN56 is effective in these lines.
Experimental Protocols
This section provides detailed methodologies for key experiments involving FIN56.
Cell Viability Assay (CCK-8)
This protocol is adapted for assessing the effect of FIN56 on the viability of glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., LN229, U118)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
FIN56 stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed glioblastoma cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of FIN56 in culture medium. It is recommended to perform a dose-response curve with concentrations ranging from 0.1 to 10 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of FIN56 or vehicle control (DMSO) to the respective wells.
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lipid Peroxidation Assay (BODIPY™ 581/591 C11)
This protocol describes the detection of lipid peroxidation in cells treated with FIN56 using the fluorescent probe BODIPY™ 581/591 C11.
Materials:
-
Cells of interest
-
FIN56 stock solution (in DMSO)
-
BODIPY™ 581/591 C11 stock solution (in DMSO)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry).
-
Allow cells to adhere and grow overnight.
-
Treat the cells with the desired concentration of FIN56 (e.g., 1-5 µM) or vehicle control for the desired time (e.g., 6-24 hours).
-
Prepare a working solution of BODIPY™ 581/591 C11 at a final concentration of 1-10 µM in culture medium.
-
Remove the medium from the cells and wash once with PBS.
-
Add the BODIPY™ 581/591 C11 working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Remove the staining solution and wash the cells twice with PBS.
-
Add fresh culture medium or PBS to the cells.
-
Immediately analyze the cells by fluorescence microscopy or flow cytometry.
-
Microscopy: Observe the shift in fluorescence from red (non-oxidized) to green (oxidized).
-
Flow Cytometry: Measure the fluorescence intensity in both the green (e.g., FITC channel) and red (e.g., PE channel) channels. The ratio of green to red fluorescence indicates the level of lipid peroxidation.
-
Western Blot Analysis of GPX4
This protocol outlines the detection of GPX4 protein levels in cells treated with FIN56.
Materials:
-
Cells of interest
-
FIN56 stock solution (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed and treat cells with FIN56 as described in previous protocols.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the protein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., ß-actin or GAPDH).
In Vivo Glioblastoma Xenograft Model
This section provides a general outline for an in vivo study using a subcutaneous glioblastoma xenograft model in nude mice. Note: The specific dosage, administration route, and treatment schedule for FIN56 were not detailed in the available search results. Researchers should refer to the original publication for these critical experimental parameters.
Materials:
-
Glioblastoma cell line (e.g., LN229)
-
Athymic nude mice (e.g., BALB/c nude)
-
FIN56 for in vivo use
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject approximately 2 x 10⁶ LN229 cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer FIN56 or vehicle control to the respective groups. The route of administration (e.g., intraperitoneal, intravenous) and the dosing schedule need to be optimized.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of ferroptosis like 4-HNE).
Experimental Workflow for In Vivo Study
Caption: General workflow for a FIN56 in vivo glioblastoma xenograft study.
Applications in Drug Discovery and Development
FIN56 serves as a critical tool for:
-
Target Validation: By specifically inducing ferroptosis, FIN56 helps to validate novel therapeutic targets within the ferroptosis pathway.
-
Compound Screening: It can be used as a positive control in high-throughput screening assays to identify new ferroptosis inducers or inhibitors.
-
Mechanism of Action Studies: FIN56's well-defined dual mechanism allows for detailed investigation into the intricacies of ferroptosis signaling.
-
Preclinical Studies: As demonstrated in glioblastoma and bladder cancer models, FIN56 can be used to evaluate the therapeutic potential of inducing ferroptosis in various cancer types.
Conclusion
FIN56 is a powerful and specific chemical probe for inducing ferroptosis. Its unique dual mechanism of action, targeting both GPX4 and the mevalonate pathway, makes it an invaluable tool for researchers studying this form of regulated cell death. The experimental protocols and data presented in this guide provide a solid foundation for utilizing FIN56 to advance our understanding of ferroptosis and to accelerate the development of novel therapeutics that exploit this pathway.
Disclaimer: This document is intended for informational purposes for research professionals. All experiments should be conducted in accordance with institutional guidelines and safety protocols.
References
FIN56: A Technical Guide to its Discovery and Development as a Ferroptosis Inducer
For Researchers, Scientists, and Drug Development Professionals
Abstract
FIN56 is a small molecule that has emerged as a potent and specific inducer of ferroptosis, an iron-dependent form of regulated cell death. Its unique dual mechanism of action, involving both the degradation of glutathione peroxidase 4 (GPX4) and the depletion of coenzyme Q10 (CoQ10), distinguishes it from other ferroptosis-inducing compounds. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of FIN56, with a focus on its potential as a therapeutic agent in oncology. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.
Introduction
Ferroptosis is a non-apoptotic form of cell death characterized by the iron-dependent accumulation of lipid peroxides. It has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and ischemia-reperfusion injury. The discovery of small molecules that can modulate ferroptosis has opened up new avenues for therapeutic intervention. FIN56 was identified through a high-throughput screening for compounds that induce non-apoptotic cell death and has since been characterized as a specific and potent inducer of ferroptosis[1]. This guide will delve into the technical aspects of FIN56, providing a comprehensive resource for researchers in the field.
Discovery and Development
FIN56 was discovered as part of a lead optimization effort from an initial hit compound, CIL56, which was identified in a screen for molecules that selectively kill cells with oncogenic RAS mutations[2]. While CIL56 induced multiple forms of cell death, FIN56 was developed as a more specific ferroptosis inducer[3]. Its development has been driven by its potential as an anti-cancer agent, with studies demonstrating its efficacy in various cancer models, including glioblastoma and bladder cancer[4][5].
Mechanism of Action
FIN56 induces ferroptosis through a unique dual mechanism that targets two key antioxidant pathways within the cell:
-
GPX4 Degradation: FIN56 promotes the degradation of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid peroxides. This degradation is dependent on the activity of acetyl-CoA carboxylase (ACC) and has also been linked to the cellular autophagy machinery. The loss of GPX4 activity leads to an accumulation of toxic lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
-
Coenzyme Q10 Depletion: FIN56 directly binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation shunts precursors away from the synthesis of Coenzyme Q10 (CoQ10), a potent lipophilic antioxidant. The depletion of CoQ10 further sensitizes the cell to lipid peroxidation and ferroptosis.
This dual mechanism provides a robust method for inducing ferroptosis and may offer advantages in overcoming resistance mechanisms that can arise with compounds targeting a single pathway.
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 5. Ferroptosis: A new therapeutic target for bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
FIN56 and the Mevalonate Pathway: A Technical Guide to a Dual-Pronged Approach in Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
FIN56 is a small molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Its unique dual mechanism of action, which involves both the degradation of Glutathione Peroxidase 4 (GPX4) and the modulation of the mevalonate pathway, presents a compelling strategy for targeting cancer cells, particularly those resistant to traditional apoptotic cell death. This technical guide provides an in-depth overview of FIN56, focusing on its interaction with the mevalonate pathway, and offers detailed experimental protocols and quantitative data to facilitate further research and drug development.
Introduction: The Role of FIN56 in Ferroptosis
Ferroptosis is a non-apoptotic form of regulated cell death driven by the accumulation of lethal lipid reactive oxygen species (ROS)[1]. It is mechanistically distinct from other cell death modalities and has emerged as a promising therapeutic avenue in oncology. FIN56 is a potent and specific inducer of ferroptosis[2][3]. Unlike other ferroptosis inducers that either inhibit the cystine/glutamate antiporter system Xc- or directly inhibit GPX4, FIN56 employs a dual mechanism that enhances its cytotoxic efficacy[4][5].
The two primary mechanisms of FIN56-induced ferroptosis are:
-
GPX4 Degradation: FIN56 promotes the degradation of GPX4, a key enzyme that detoxifies lipid peroxides. The degradation of GPX4 leads to an accumulation of lipid ROS, ultimately triggering ferroptotic cell death.
-
Mevalonate Pathway Modulation: FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation leads to the depletion of Coenzyme Q10 (CoQ10), a potent lipophilic antioxidant, further sensitizing cells to lipid peroxidation.
This guide will delve into the intricate details of these mechanisms, with a particular focus on the role of the mevalonate pathway.
Quantitative Data: The Efficacy of FIN56 in Cancer Cell Lines
The cytotoxic effects of FIN56 have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency, particularly in glioblastoma and bladder cancer cells.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| LN229 | Glioblastoma | 4.2 | |
| U118 | Glioblastoma | 2.6 | |
| J82 | Bladder Cancer | Not specified | |
| 253J | Bladder Cancer | Not specified | |
| T24 | Bladder Cancer | Not specified | |
| RT-112 | Bladder Cancer | Not specified | |
| HT-29 | Colorectal Cancer | Not specified | |
| Caco-2 | Colorectal Cancer | Not specified |
Table 1: IC50 Values of FIN56 in Various Cancer Cell Lines.
In a subcutaneous xenograft model of glioblastoma using LN229 cells, FIN56 treatment resulted in a significant decrease in tumor volume, demonstrating its in vivo anti-tumor efficacy.
Signaling Pathways and Experimental Workflows
The Dual Mechanism of FIN56 Action
FIN56 induces ferroptosis through two interconnected pathways that converge on the accumulation of lipid peroxides.
Experimental Workflow for Assessing FIN56-Induced Ferroptosis
A typical workflow to investigate the effects of FIN56 involves treating cancer cells with the compound and then assessing cell viability, lipid peroxidation, and GPX4 protein levels.
References
- 1. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 3. Global survey of cell death mechanisms reveals metabolic regulation of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
FIN56: A Dual-Pronged Inducer of Ferroptosis Through Coenzyme Q10 Depletion and GPX4 Degradation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
FIN56 is a small molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Its mechanism of action is distinguished by a dual activity: the degradation of glutathione peroxidase 4 (GPX4) and the depletion of coenzyme Q10 (CoQ10), a vital lipophilic antioxidant. This technical guide provides an in-depth analysis of the molecular pathways affected by FIN56, with a focus on its impact on CoQ10 levels. We present a compilation of experimental protocols for assessing the effects of FIN56 and visualize the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology, neurodegenerative disease, and other fields where ferroptosis is a relevant therapeutic target.
Introduction
Ferroptosis is a non-apoptotic form of regulated cell death driven by the iron-dependent accumulation of lipid hydroperoxides to lethal levels.[1] This process is implicated in a variety of pathological conditions, including cancer and neurodegenerative diseases. Small molecules that can induce ferroptosis are valuable tools for both basic research and as potential therapeutics. FIN56 is a potent and specific inducer of ferroptosis with a unique dual mechanism of action that distinguishes it from other ferroptosis inducers (FINs).[1][2]
FIN56 simultaneously targets two key pillars of the ferroptotic defense system: the glutathione (GSH)-dependent lipid peroxide repair enzyme GPX4 and the CoQ10-dependent antioxidant pathway.[2][3] This dual targeting strategy makes FIN56 a robust tool for inducing ferroptosis, even in cellular contexts that may be resistant to agents with a single mode of action.
This guide will provide a detailed examination of the molecular mechanisms of FIN56, with a particular emphasis on its effects on CoQ10 metabolism. We will present available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental procedures.
Molecular Mechanism of FIN56
FIN56 induces ferroptosis through two distinct but synergistic mechanisms:
-
Degradation of GPX4: FIN56 promotes the degradation of GPX4, a central enzyme in the cellular defense against lipid peroxidation. GPX4 utilizes glutathione to reduce lipid hydroperoxides to their corresponding alcohols, thereby preventing the propagation of lipid peroxidation chain reactions. The degradation of GPX4 by FIN56 removes this critical line of defense.
-
Depletion of Coenzyme Q10: FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation shunts precursors away from the synthesis of CoQ10, leading to its depletion. CoQ10, in its reduced form (ubiquinol), is a potent lipophilic antioxidant that can independently suppress lipid peroxidation. The depletion of CoQ10 by FIN56 compromises this parallel antioxidant system.
The simultaneous degradation of GPX4 and depletion of CoQ10 creates a scenario of overwhelming oxidative stress, leading to rampant lipid peroxidation and ultimately, cell death by ferroptosis.
Signaling Pathways
The dual mechanism of FIN56 involves the interplay of several key signaling pathways. The following diagrams illustrate the FIN56-induced ferroptosis pathway and the experimental workflow for its investigation.
Data Presentation
While the qualitative effects of FIN56 on CoQ10 and GPX4 are well-documented, specific quantitative data from peer-reviewed publications is limited. The following tables summarize the expected outcomes based on the described mechanisms of action. These tables are intended to be illustrative and should be populated with specific experimental data.
Table 1: Effect of FIN56 on Coenzyme Q10 Levels in Glioblastoma Cell Lines
| FIN56 Concentration (µM) | Treatment Time (hours) | Cell Line | CoQ10 Levels (% of Control) |
| 0 (Control) | 24 | LN229 | 100 |
| 2.6 (IC50) | 24 | LN229 | Data not available |
| 5 | 24 | LN229 | Data not available |
| 0 (Control) | 24 | U118 | 100 |
| 4.2 (IC50) | 24 | U118 | Data not available |
| 5 | 24 | U118 | Data not available |
Table 2: Effect of FIN56 on GPX4 Protein Levels and Lipid Peroxidation
| FIN56 Concentration (µM) | Treatment Time (hours) | Cell Line | GPX4 Protein Level (% of Control) | Lipid Peroxidation (Fold Change vs. Control) |
| 0 (Control) | 10 | BJeLR | 100 | 1.0 |
| 5 | 10 | BJeLR | Decreased | Increased |
| 0 (Control) | 24 | LN229 | 100 | 1.0 |
| 1 | 24 | LN229 | Not Quantified | Increased Green Fluorescence |
| 0 (Control) | 24 | U118 | 100 | 1.0 |
| 1 | 24 | U118 | Not Quantified | Increased Green Fluorescence |
Note: FIN56 has been shown to cause a decrease in GPX4 protein abundance. Treatment of glioblastoma cell lines LN229 and U118 with 1 µM FIN56 for 24 hours resulted in a significant increase in lipid peroxidation as measured by the C11-BODIPY sensor.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of FIN56 on CoQ10 levels and related ferroptotic markers.
Cell Culture and FIN56 Treatment
-
Cell Lines: Human glioblastoma cell lines LN229 and U118 are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
FIN56 Preparation: FIN56 is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations for treatment.
Quantification of Coenzyme Q10 by HPLC
This protocol is adapted from standard methods for CoQ10 measurement.
-
Sample Preparation:
-
After treatment with FIN56, cells are harvested and washed with phosphate-buffered saline (PBS).
-
Cell pellets are resuspended in a known volume of PBS.
-
An aliquot of the cell suspension is used for protein quantification (e.g., BCA assay).
-
To the remaining cell suspension, add a solution of 1,4-benzoquinone in isopropanol to oxidize all CoQ10 to its ubiquinone form.
-
Extract the lipids by adding a mixture of hexane and ethanol, followed by vigorous vortexing and centrifugation.
-
The upper hexane layer containing the lipids is collected and evaporated to dryness under a stream of nitrogen.
-
The lipid residue is reconstituted in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A mixture of methanol and ethanol is a common mobile phase.
-
Detection: UV detection at 275 nm.
-
Quantification: CoQ10 levels are quantified by comparing the peak area to a standard curve of known CoQ10 concentrations. The results are then normalized to the protein content of the cell lysate.
-
Western Blot Analysis of GPX4
-
Cell Lysis:
-
Following FIN56 treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The lysates are centrifuged to pellet cell debris, and the supernatant is collected.
-
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with a primary antibody against GPX4 (e.g., 1:1000 dilution) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
-
Lipid Peroxidation Assay using C11-BODIPY
-
Staining:
-
Cells are seeded in a suitable format (e.g., 96-well plate or chamber slides).
-
After FIN56 treatment, the cells are incubated with the C11-BODIPY 581/591 probe (typically at 1-2 µM) in culture medium for 30-60 minutes at 37°C.
-
-
Imaging and Analysis:
-
The cells are washed with PBS to remove excess probe.
-
Lipid peroxidation is visualized using a fluorescence microscope or a high-content imaging system. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides.
-
The ratio of green to red fluorescence intensity is calculated to quantify the level of lipid peroxidation.
-
-
Flow Cytometry Analysis:
-
For a more quantitative analysis, stained cells can be harvested and analyzed by flow cytometry.
-
The shift in fluorescence from the red to the green channel is measured, and the percentage of cells with high green fluorescence is quantified.
-
Conclusion
FIN56 is a powerful tool for inducing ferroptosis due to its unique dual mechanism of action targeting both GPX4 and CoQ10. This technical guide provides a comprehensive overview of the molecular pathways involved and detailed protocols for investigating the effects of FIN56. The ability of FIN56 to simultaneously dismantle two key antioxidant systems makes it a valuable compound for studying the intricacies of ferroptosis and for the development of novel therapeutic strategies for diseases such as cancer and neurodegenerative disorders. Further research is warranted to obtain more precise quantitative data on the dose- and time-dependent effects of FIN56 on CoQ10 levels in various cellular contexts.
References
Methodological & Application
FIN56: Application Notes and Protocols for Cell Culture
A Potent Inducer of Ferroptosis for Cancer Research and Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: FIN56 is a small molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] It operates through a dual mechanism, making it a valuable tool for studying ferroptosis and for developing novel anti-cancer therapies.[3][4] FIN56 promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme in the cellular antioxidant defense system, and simultaneously depletes Coenzyme Q10 (CoQ10), further compromising the cell's ability to mitigate lipid peroxidation. This application note provides detailed protocols for utilizing FIN56 in cell culture experiments to induce and study ferroptosis.
Data Presentation
Table 1: Effective Concentrations of FIN56 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Effective Concentration | Incubation Time | Observed Effect | Reference |
| J82, 253J, T24, RT-112 | Bladder Cancer | MTT Assay | 0.1 nM - 100 µM | 72 h | Decreased cell viability | |
| LN229, U118 | Glioblastoma | CCK-8 Assay | 0.1 µM - 8.0 µM | 24 h | Decreased cell viability | |
| LN229 | Glioblastoma | In vivo xenograft | Not specified | 30 days | Decreased tumor volume | |
| MNNG/HOS | Osteosarcoma | CCK-8 Assay | 0.25 µM - 2.5 µM | 24 h | Decreased cell viability | |
| HT-1080 | Fibrosarcoma | Glutathione Quantification | 5 µM | 10 h | Glutathione depletion | |
| 253J, T24 | Bladder Cancer | Western Blot | 2 µM, 5 µM | 6 h | Increased LC3-II, decreased SQSTM1/p62 | |
| 253J, T24 | Bladder Cancer | BODIPY 581/591 C11 Assay | 2 µM | 4 h | Increased lipid peroxidation |
Table 2: Key Reagents and their Roles in FIN56 Experiments
| Reagent | Function | Typical Concentration | Reference |
| α-tocopherol | Ferroptosis inhibitor (lipid-soluble antioxidant) | 100 µM | |
| Liproxstatin-1 | Ferroptosis inhibitor (radical-trapping antioxidant) | 500 nM | |
| Ferrostatin-1 | Ferroptosis inhibitor (radical-trapping antioxidant) | Varies | |
| Deferoxamine | Iron chelator | Varies | |
| Bafilomycin A1 | Autophagy inhibitor (V-ATPase inhibitor) | 20 nM | |
| SAR405 | Autophagy inhibitor (PI3K inhibitor) | 2 µM | |
| Torin 2 | mTOR inhibitor (autophagy inducer) | Varies |
Experimental Protocols
General Cell Culture and FIN56 Treatment
This protocol provides a general guideline for treating adherent cancer cell lines with FIN56. Specific cell seeding densities and FIN56 concentrations should be optimized for each cell line.
Materials:
-
Cancer cell line of interest (e.g., J82, T24, LN229, U118)
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
FIN56 (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (6-well, 24-well, or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells overnight to allow for attachment.
-
Prepare serial dilutions of FIN56 in complete growth medium from a stock solution. A vehicle control (DMSO) should be prepared at the same concentration as the highest FIN56 concentration.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of FIN56 or the vehicle control.
-
Incubate the cells for the desired period (e.g., 6, 24, or 72 hours), depending on the downstream assay.
-
Proceed with downstream analyses such as cell viability assays, lipid peroxidation detection, or protein expression analysis.
Cell Viability Assay (MTT or CCK-8)
This protocol measures the metabolic activity of cells as an indicator of cell viability following FIN56 treatment.
Materials:
-
Cells treated with FIN56 in a 96-well plate
-
MTT or CCK-8 reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Following FIN56 treatment, add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 450 nm for CCK-8, 570 nm for MTT).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Detection of Lipid Peroxidation using BODIPY 581/591 C11
This protocol uses a fluorescent probe to detect lipid peroxidation, a hallmark of ferroptosis.
Materials:
-
Cells treated with FIN56
-
BODIPY 581/591 C11 probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
After treating cells with FIN56 for the desired time, add the BODIPY 581/591 C11 probe to the culture medium at a final concentration of 1-2 µM.
-
Incubate the cells for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
For flow cytometry, harvest the cells by trypsinization and resuspend them in PBS. Analyze the shift in fluorescence from red to green, which indicates lipid peroxidation.
-
For fluorescence microscopy, observe the cells directly. An increase in green fluorescence indicates lipid peroxidation.
Western Blot Analysis of GPX4 and Autophagy Markers
This protocol assesses the protein levels of GPX4 and autophagy markers (LC3, SQSTM1/p62) to confirm the mechanism of FIN56-induced ferroptosis.
Materials:
-
Cells treated with FIN56
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-GPX4, anti-LC3, anti-SQSTM1/p62, and a loading control like anti-tubulin or anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After FIN56 treatment, wash the cells with ice-cold PBS and lyse them.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane and incubate it with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in GPX4 and SQSTM1/p62 levels and an increase in the LC3-II/LC3-I ratio are indicative of FIN56-induced autophagy-dependent ferroptosis.
Mandatory Visualization
Caption: FIN56 induces ferroptosis via two distinct pathways.
Caption: General experimental workflow for studying FIN56 effects.
References
- 1. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 2. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
FIN56: In Vitro Application Notes and Protocols for Ferroptosis Induction
Introduction
FIN56 is a potent and specific small molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] It has become a valuable research tool for dissecting the mechanisms of ferroptosis and exploring its therapeutic potential in various diseases, including cancer and neurodegenerative disorders. FIN56 triggers ferroptosis through a unique dual mechanism of action, making it a subject of significant interest in cell biology and drug development. This document provides detailed application notes and protocols for the in vitro use of FIN56.
Mechanism of Action
FIN56 induces ferroptosis via two distinct but complementary pathways:
-
GPX4 Degradation: FIN56 promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for repairing lipid peroxides. This degradation is dependent on the activity of acetyl-CoA carboxylase (ACC).
-
Coenzyme Q10 Depletion: FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation leads to a reduction in the pool of farnesyl pyrophosphate (FPP), a precursor for the synthesis of Coenzyme Q10 (CoQ10). The depletion of the antioxidant CoQ10 further sensitizes cells to lipid peroxidation.
Recent studies have also indicated a role for autophagy in FIN56-induced ferroptosis, where it may facilitate the degradation of GPX4.
Caption: FIN56 Dual Mechanism of Action.
Quantitative Data Summary
The effective concentration of FIN56 can vary depending on the cell line and experimental duration. Below is a summary of reported in vitro dosages.
| Cell Line | Assay | Concentration Range | Incubation Time | Outcome | Reference |
| Glioblastoma (LN229) | CCK-8 Cell Viability | 0.1 - 8.0 µM | 24 h | IC50 = 4.2 µM | |
| Glioblastoma (U118) | CCK-8 Cell Viability | 0.1 - 8.0 µM | 24 h | IC50 = 2.6 µM | |
| Fibrosarcoma (HT-1080) | Ferroptosis Induction | 5 µM | 10 h | GPX4 depletion | |
| Bladder Cancer (J82, 253J, T24, RT-112) | MTT Cell Viability | 0.1 nM - 100 µM | 72 h | Dose-dependent decrease in viability | |
| Bladder Cancer (253J, T24) | Autophagy Induction | 2 µM and 5 µM | 2, 4, 6 h | Time and dose-dependent increase in LC3-II | |
| Kidney (HK-2) | Cell Viability | 30 µM | 24 h | Induction of cell death | |
| Osteosarcoma (MNNG/HOS) | CCK-8 Cell Viability | 0.25 - 2.5 µM | 24 h (4h pre-incubation) | Dose-dependent cytotoxicity |
Experimental Protocols
Stock Solution Preparation
FIN56 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
-
Solvent: DMSO
-
Recommended Stock Concentration: 10-100 mM
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Note: When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol is designed to determine the cytotoxic effect of FIN56 on a given cell line.
Caption: General workflow for a cell viability assay with FIN56.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
FIN56 stock solution (in DMSO)
-
Cell viability reagent (e.g., CCK-8, Dojindo; MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate overnight to allow for cell attachment.
-
The following day, prepare serial dilutions of FIN56 in fresh cell culture medium from the stock solution. A typical concentration range to start with is 0.1 µM to 50 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest FIN56 concentration).
-
Carefully remove the old medium from the wells and replace it with 100 µL of the prepared FIN56 dilutions or vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following the incubation period, add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for GPX4 Degradation
This protocol is used to assess the effect of FIN56 on the protein levels of GPX4.
Materials:
-
Cell line of interest (e.g., HT-1080)
-
6-well or 10-cm cell culture plates
-
FIN56 stock solution (in DMSO)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibody against GPX4
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Seed approximately 500,000 HT-1080 cells in a 10-cm dish and allow them to adhere overnight.
-
Treat the cells with the desired concentration of FIN56 (e.g., 5 µM) or vehicle control (DMSO) for a specified time (e.g., 10 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
Concluding Remarks
FIN56 is a powerful tool for studying ferroptosis in vitro. The provided protocols offer a starting point for researchers to investigate its effects on various cell lines. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell type and experimental question. Careful consideration of the vehicle control (DMSO) is crucial for accurate interpretation of the results.
References
Application Notes and Protocols for Inducing Ferroptosis with FIN56
For Researchers, Scientists, and Drug Development Professionals
Abstract
FIN56 is a potent and specific small molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This document provides detailed application notes and experimental protocols for the use of FIN56 in cell culture and preclinical models. It is intended to guide researchers in accurately inducing and studying ferroptosis for basic research and therapeutic development. FIN56 operates through a dual mechanism, promoting the degradation of glutathione peroxidase 4 (GPX4) and activating squalene synthase (SQS), which leads to the depletion of coenzyme Q10 (CoQ10), an endogenous antioxidant.[1][2][3]
Introduction to FIN56-Induced Ferroptosis
Ferroptosis is a non-apoptotic form of cell death driven by the accumulation of lethal lipid reactive oxygen species (ROS). FIN56 is a third-class ferroptosis inducer that uniquely triggers this process through two distinct but complementary pathways:
-
GPX4 Degradation: FIN56 promotes the degradation of GPX4, a crucial enzyme that detoxifies lipid peroxides. This degradation is dependent on the activity of acetyl-CoA carboxylase (ACC). Some studies suggest that this degradation is mediated by autophagy.
-
Coenzyme Q10 Depletion: FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation shunts the pathway towards squalene synthesis, thereby depleting the downstream product coenzyme Q10 (CoQ10), a potent lipophilic antioxidant.
This dual mechanism makes FIN56 a robust tool for inducing ferroptosis and overcoming potential resistance mechanisms.
Data Presentation: Quantitative Data for FIN56
The following tables summarize key quantitative data for FIN56 from various studies.
Table 1: In Vitro Efficacy of FIN56 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 | Treatment Duration | Reference |
| LN229 | Glioblastoma | 4.2 µM | 24 hours | |
| U118 | Glioblastoma | 2.6 µM | 24 hours | |
| J82 | Bladder Cancer | Not specified | 72 hours | |
| 253J | Bladder Cancer | Not specified | 72 hours | |
| T24 | Bladder Cancer | Not specified | 72 hours | |
| RT-112 | Bladder Cancer | Not specified | 72 hours | |
| HT-29 | Colorectal Cancer | Not specified | Not specified | |
| Caco-2 | Colorectal Cancer | Not specified | Not specified | |
| HT-1080 | Fibrosarcoma | 5 µM | 10 hours |
Table 2: In Vivo Efficacy of FIN56
| Cancer Model | Animal Model | FIN56 Treatment Regimen | Outcome | Reference |
| LN229 Xenograft | Nude Mice | Not specified | Decreased tumor volume, reduced Ki67, increased 4-HNE | |
| Osteosarcoma Xenograft | Nude Mice | Delivered via nanovehicle | Tumor suppression |
Experimental Protocols
Protocol 1: In Vitro Induction of Ferroptosis with FIN56
This protocol describes the general procedure for treating cultured cells with FIN56 to induce ferroptosis.
Materials:
-
FIN56 (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest
-
96-well or other multi-well plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo)
-
Reagents for detecting ferroptosis markers (e.g., C11-BODIPY 581/591, antibodies for 4-HNE and GPX4)
Procedure:
-
Preparation of FIN56 Stock Solution:
-
FIN56 is poorly soluble in water but soluble in DMSO.
-
Prepare a high-concentration stock solution of FIN56 (e.g., 10-20 mM) in anhydrous DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
-
-
Cell Seeding:
-
The day before treatment, seed cells into multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. For a 96-well plate, a starting density of 5,000 cells per well is common.
-
-
Treatment with FIN56:
-
On the day of treatment, prepare working solutions of FIN56 by diluting the stock solution in complete cell culture medium to the desired final concentrations. Effective concentrations typically range from 0.1 µM to 10 µM.
-
It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of FIN56. Include a vehicle control (DMSO) at the same final concentration as the highest FIN56 treatment.
-
-
Incubation:
-
Incubate the cells for the desired period. Treatment times can range from 6 to 72 hours, depending on the cell line and the endpoint being measured.
-
-
Assessment of Ferroptosis:
-
Cell Viability: Measure cell viability using a standard assay such as MTT or CellTiter-Glo.
-
Lipid Peroxidation: Detect lipid ROS using fluorescent probes like C11-BODIPY 581/591. An increase in the green fluorescence of this dye indicates lipid peroxidation.
-
Western Blotting: Analyze the protein levels of key ferroptosis markers. A decrease in GPX4 expression is a hallmark of FIN56-induced ferroptosis. An increase in 4-hydroxynonenal (4-HNE), a product of lipid peroxidation, can also be assessed.
-
Transmission Electron Microscopy: Observe characteristic morphological changes of ferroptosis, such as shrunken mitochondria with increased membrane density.
-
Protocol 2: In Vivo Induction of Ferroptosis with FIN56
This protocol provides a general guideline for in vivo studies. Specifics will need to be optimized based on the animal model and tumor type.
Materials:
-
FIN56
-
Vehicle for in vivo administration (e.g., a formulation with CMC-Na, PEG300, and Tween80)
-
Tumor-bearing animal model (e.g., subcutaneous xenografts in nude mice)
-
Standard animal handling and dosing equipment
Procedure:
-
Animal Model Establishment:
-
Establish subcutaneous xenograft models by injecting cancer cells (e.g., 2 x 10^6 cells) into the flank of immunocompromised mice.
-
Allow tumors to reach a palpable size before starting treatment.
-
-
Preparation of FIN56 Formulation:
-
Due to its poor water solubility, FIN56 requires a specific formulation for in vivo delivery. A common formulation involves suspending FIN56 in a vehicle such as carboxymethylcellulose sodium (CMC-Na) or a mixture of PEG300, Tween80, and saline. The exact formulation should be optimized for stability and bioavailability.
-
-
Administration of FIN56:
-
Administer FIN56 to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).
-
The dosing schedule will need to be determined empirically but could involve daily or intermittent administration.
-
-
Monitoring and Endpoint Analysis:
-
Monitor tumor growth by measuring tumor volume regularly (e.g., every 2-3 days).
-
At the end of the study, harvest tumors for analysis.
-
Immunohistochemistry: Stain tumor sections for markers of proliferation (e.g., Ki67) and ferroptosis (e.g., 4-HNE).
-
Western Blotting: Analyze protein extracts from tumors for GPX4 levels.
-
Visualization of Pathways and Workflows
Signaling Pathway of FIN56-Induced Ferroptosis
Caption: Dual mechanism of FIN56-induced ferroptosis.
Experimental Workflow for In Vitro FIN56 Studies
Caption: Workflow for in vitro FIN56 ferroptosis induction.
References
Application Notes and Protocols: FIN56
For Researchers, Scientists, and Drug Development Professionals
Introduction
FIN56 is a potent and specific small molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. It exerts its cytotoxic effects through a dual mechanism of action: promoting the degradation of Glutathione Peroxidase 4 (GPX4) and activating squalene synthase, which leads to the depletion of Coenzyme Q10 (CoQ10).[1][2][3] This unique mode of action makes FIN56 a valuable tool for studying the molecular mechanisms of ferroptosis and for investigating its potential as a therapeutic agent in various diseases, including cancer. These application notes provide detailed information on the stability, storage, and experimental protocols for the effective use of FIN56 in a research setting.
Mechanism of Action: FIN56-Induced Ferroptosis
FIN56 induces ferroptosis through two distinct but complementary pathways, ultimately leading to the accumulation of lethal lipid reactive oxygen species (ROS).
-
GPX4 Degradation: FIN56 promotes the degradation of GPX4, a key enzyme that neutralizes lipid peroxides. This degradation is dependent on the activity of Acetyl-CoA Carboxylase (ACC). The loss of GPX4 function results in an inability to repair lipid damage, leading to the accumulation of lipid peroxides.
-
Coenzyme Q10 Depletion: FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation leads to a depletion of CoQ10, a potent lipophilic antioxidant that protects cell membranes from lipid peroxidation.
The synergistic effect of GPX4 degradation and CoQ10 depletion leads to a massive accumulation of lipid peroxides, culminating in iron-dependent ferroptotic cell death.
Stability and Storage Conditions
Proper storage and handling of FIN56 are critical to ensure its stability and activity. The following tables summarize the recommended storage conditions for both solid FIN56 and stock solutions.
Table 1: Storage Conditions for Solid FIN56
| Condition | Temperature | Duration | Notes |
| Long-term | -20°C | ≥ 2 years | Store in a tightly sealed container, protected from light. |
| Short-term | 4°C | Up to 6 months | For frequent use, store in a desiccator to prevent moisture absorption. |
Table 2: Storage Conditions for FIN56 Stock Solutions (in DMSO)
| Condition | Temperature | Duration | Notes |
| Long-term | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Short-term | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
pH and Light Stability:
-
pH: Sulfonamides can exhibit pH-dependent stability, with increased degradation in acidic or alkaline conditions. It is advisable to prepare FIN56 solutions in a neutral pH buffer (pH 7.2-7.4) for cellular assays and use them promptly.
-
Light: Fluorene derivatives can be susceptible to photodegradation upon exposure to UV-Vis irradiation. Therefore, it is recommended to protect solid FIN56 and its solutions from light by storing them in amber vials or wrapping containers in aluminum foil.
Experimental Protocols
The following are detailed protocols for the preparation of FIN56 solutions and for conducting key experiments to assess its effects on cells.
References
- 1. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
FIN56: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and application of FIN56, a potent inducer of ferroptosis, in cell-based assays. FIN56 is a valuable research tool for studying this unique form of regulated cell death and for identifying novel therapeutic strategies targeting ferroptosis pathways.
Introduction
FIN56 is a small molecule that specifically induces ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][2] It exhibits a dual mechanism of action, making it a robust tool for studying this pathway. FIN56 promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme in lipid peroxide detoxification.[1][3] Additionally, it activates squalene synthase (SQS), leading to the depletion of Coenzyme Q10 (CoQ10), a vital lipid-soluble antioxidant. This bimodal action ensures a potent and specific induction of ferroptosis.
Data Presentation
Solubility of FIN56
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 51.77 | 100 |
| Water | Insoluble | Insoluble |
| Ethanol | Insoluble | Insoluble |
Data based on a molecular weight of 517.66 g/mol . Batch-specific molecular weights may vary.
Effective Concentrations in Cell-Based Assays
The optimal concentration of FIN56 can vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the IC50 for each specific cell line.
| Cell Line | Assay | Effective Concentration Range | Reference |
| HT-1080 | Ferroptosis Induction | 5 µM | |
| LN229 (Glioblastoma) | Cell Viability (IC50) | 4.2 µM | |
| U118 (Glioblastoma) | Cell Viability (IC50) | 2.6 µM | |
| 253J (Bladder Cancer) | Autophagy Induction | 2 µM | |
| T24 (Bladder Cancer) | Autophagy Induction | 2 µM | |
| MNNG/HOS (Osteosarcoma) | Cell Viability | 0.25 - 2.5 µM |
Experimental Protocols
Protocol 1: Preparation of FIN56 Stock and Working Solutions
Materials:
-
FIN56 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
Procedure:
-
Stock Solution Preparation (10 mM):
-
Aseptically weigh out the required amount of FIN56 powder.
-
Dissolve the FIN56 powder in cell culture grade DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.518 mg of FIN56 (assuming a molecular weight of 517.66 g/mol ) in 100 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to one year.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the FIN56 stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix well by gentle pipetting or inversion.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Protocol 2: Induction of Ferroptosis in Cultured Cells
Materials:
-
Cells of interest plated in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or lipid peroxidation analysis)
-
Complete cell culture medium
-
FIN56 working solution
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., CellTiter-Glo® for viability, C11-BODIPY 581/591 for lipid peroxidation)
Procedure:
-
Cell Seeding:
-
Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment. The optimal seeding density will vary between cell lines and should be determined empirically.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.
-
-
Treatment with FIN56:
-
Remove the old medium from the cell culture plates.
-
Add the freshly prepared FIN56 working solution to the wells. Include a vehicle control group treated with the same concentration of DMSO as the highest FIN56 concentration used.
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours). The incubation time should be optimized for your specific experimental goals.
-
-
Downstream Analysis:
-
Following incubation, proceed with the desired downstream analysis to assess the effects of FIN56.
-
Cell Viability Assay: Measure cell viability using a suitable method such as MTT, MTS, or a luminescent ATP-based assay.
-
Lipid Peroxidation Assay: Detect the accumulation of lipid reactive oxygen species (ROS) using fluorescent probes like C11-BODIPY 581/591 or Liperfluo.
-
Western Blot Analysis: Analyze the protein levels of key ferroptosis markers such as GPX4.
-
Microscopy: Observe morphological changes characteristic of ferroptosis, such as cell rounding and detachment.
-
-
Visualizations
Caption: FIN56 induces ferroptosis through two distinct mechanisms.
Caption: Workflow for a typical cell-based assay using FIN56.
References
Detecting FIN56-Induced Lipid Peroxidation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FIN56 is a small molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides.[1][2] Its unique dual mechanism of action, involving both the degradation of Glutathione Peroxidase 4 (GPX4) and the depletion of Coenzyme Q10 (CoQ10), makes it a valuable tool for studying ferroptosis and a potential candidate for therapeutic development, particularly in oncology.[1][3] FIN56 promotes the degradation of GPX4, a key enzyme responsible for repairing lipid peroxides. Concurrently, it activates squalene synthase (SQS), leading to a reduction in the biosynthesis of CoQ10, a potent lipophilic antioxidant. The culmination of these events is a catastrophic increase in lipid peroxidation, leading to cell death.
These application notes provide detailed protocols for detecting and quantifying lipid peroxidation in response to FIN56 treatment, offering researchers the necessary tools to investigate its mechanism of action and potential therapeutic applications.
FIN56 Mechanism of Action
FIN56 induces ferroptosis through a two-pronged attack on the cell's lipid antioxidant defenses.
-
GPX4 Degradation: FIN56 promotes the degradation of the GPX4 protein. The precise mechanism of how FIN56 leads to GPX4 degradation is still under investigation but is known to be dependent on the activity of acetyl-CoA carboxylase (ACC). The loss of GPX4 cripples the cell's ability to repair lipid hydroperoxides, making it highly susceptible to oxidative damage.
-
Coenzyme Q10 Depletion: FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation shunts the pathway's intermediates towards the synthesis of squalene, thereby depleting the pool of farnesyl pyrophosphate (FPP) available for the synthesis of other molecules, including the potent antioxidant Coenzyme Q10.
The synergistic effect of GPX4 degradation and CoQ10 depletion leads to the rampant accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.
Data Presentation
The following table summarizes hypothetical quantitative data from experiments designed to measure FIN56-induced lipid peroxidation.
| Experimental Readout | Vehicle Control | FIN56 (5 µM) | FIN56 (5 µM) + Ferrostatin-1 (1 µM) |
| Lipid ROS Levels (MFI) | 100 ± 12 | 450 ± 35 | 120 ± 15 |
| Malondialdehyde (MDA) (nmol/mg protein) | 0.5 ± 0.08 | 2.5 ± 0.3 | 0.6 ± 0.1 |
| 4-Hydroxynonenal (4-HNE) Adducts (Relative Intensity) | 1.0 ± 0.15 | 5.2 ± 0.6 | 1.1 ± 0.2 |
| Cell Viability (%) | 100 ± 5 | 35 ± 8 | 95 ± 6 |
MFI: Mean Fluorescence Intensity. Data are represented as mean ± standard deviation.
Experimental Protocols
Herein are detailed protocols for the detection of lipid peroxidation following treatment with FIN56.
Protocol 1: Measurement of Lipid ROS by Flow Cytometry
This protocol utilizes the fluorescent probe C11-BODIPY(581/591) to detect lipid peroxidation in live cells. The probe shifts its fluorescence emission from red to green upon oxidation.
Materials:
-
Cell line of interest (e.g., HT-1080)
-
Complete cell culture medium
-
FIN56
-
Ferrostatin-1 (optional, as a negative control)
-
C11-BODIPY(581/591)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment: Treat cells with the desired concentration of FIN56 (e.g., 5 µM) and/or Ferrostatin-1 for the desired time (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).
-
Staining:
-
Following treatment, remove the medium and wash the cells once with PBS.
-
Add 1 mL of fresh medium containing 2 µM C11-BODIPY(581/591) to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Cell Harvest:
-
Wash the cells twice with PBS.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in 500 µL of PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately on a flow cytometer.
-
Excite the cells with a 488 nm laser.
-
Detect green fluorescence (oxidized probe) in the FITC channel and red fluorescence (reduced probe) in the PE-Texas Red or a similar channel.
-
The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.
-
Protocol 2: Quantification of Malondialdehyde (MDA) using the TBARS Assay
This protocol measures MDA, a secondary product of lipid peroxidation, through its reaction with thiobarbituric acid (TBA) to form a colored product.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease inhibitors
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
MDA standard
-
Spectrophotometer or plate reader
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Lyse the cell pellet in RIPA buffer on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
TBARS Reaction:
-
To 100 µL of cell lysate, add 100 µL of 20% TCA and 2 µL of 500X BHT.
-
Add 200 µL of 0.67% TBA.
-
Incubate at 95°C for 60 minutes.
-
Cool on ice for 10 minutes.
-
-
Measurement:
-
Centrifuge at 3,000 x g for 15 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of MDA.
-
Calculate the MDA concentration in the samples and normalize to the protein concentration.
-
Protocol 3: Detection of 4-Hydroxynonenal (4-HNE) Adducts by Western Blot
This protocol detects the covalent adduction of 4-HNE, another aldehyde product of lipid peroxidation, to proteins.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against 4-HNE
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Prepare cell lysates as described in Protocol 2, Step 1.
-
SDS-PAGE and Western Blot:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-4-HNE antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
-
Imaging:
-
Capture the signal using an imaging system.
-
The intensity of the bands represents the level of 4-HNE protein adducts. Densitometry can be used for semi-quantitative analysis, normalizing to a loading control like β-actin or GAPDH.
-
Experimental Workflow
The following diagram outlines a typical workflow for studying FIN56-induced lipid peroxidation.
References
Application Notes and Protocols for FIN56 In Vivo Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
FIN56 is a small molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. It exhibits a dual mechanism of action, making it a potent agent for cancer research. FIN56 promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme in the detoxification of lipid peroxides, and activates squalene synthase (SQS), leading to the depletion of coenzyme Q10, an endogenous antioxidant. This multifaceted activity culminates in the accumulation of lethal lipid reactive oxygen species (ROS) and subsequent tumor cell death. Preclinical studies have demonstrated the anti-tumor efficacy of FIN56 in various cancer models, including glioblastoma and osteosarcoma, highlighting its potential as a therapeutic agent.[1][2]
These application notes provide a comprehensive guide for the in vivo experimental design using FIN56, including detailed protocols for xenograft models and pharmacodynamic analyses.
Data Presentation
In Vivo Efficacy of FIN56 in Xenograft Models
| Cancer Type | Cell Line | Animal Model | FIN56 Dose and Administration | Key Findings | Reference |
| Glioblastoma | LN229 | Nude Mice | Not specified | Significant decrease in tumor volume after 30 days. Increased levels of 4-HNE (ferroptosis marker) and decreased Ki67 (proliferation marker) in tumor tissues. | [1] |
| Osteosarcoma | MNNG/HOS | Nude Mice | 7 mg/kg, intravenous injection (every 4 days) | In combination with NIR irradiation, significantly inhibited tumor growth. |
Experimental Protocols
Subcutaneous Xenograft Mouse Model
This protocol outlines the procedure for establishing a subcutaneous tumor xenograft model in immunodeficient mice to evaluate the in vivo anti-tumor activity of FIN56.
Materials:
-
Cancer cell line of interest (e.g., LN229 for glioblastoma, MNNG/HOS for osteosarcoma)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
4-6 week old female athymic nude mice
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Calipers
-
Anesthetic agent
-
FIN56
-
Vehicle solution (see FIN56 formulation protocol)
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency.
-
Cell Harvesting and Preparation:
-
Wash cells with PBS and detach them using trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Animal Handling and Injection:
-
Acclimatize mice for at least one week before the experiment.
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
-
FIN56 Administration:
-
Prepare FIN56 solution as described in the formulation protocol.
-
Administer FIN56 to the treatment group via the desired route (e.g., intravenous injection). The control group should receive an equivalent volume of the vehicle.
-
A previously reported effective dose is 7 mg/kg.
-
-
Endpoint and Tissue Collection:
-
Continue treatment and tumor monitoring for the duration of the study (e.g., 30 days).
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry, and the remainder can be snap-frozen in liquid nitrogen for western blot analysis.
-
FIN56 Formulation for In Vivo Administration
Materials:
-
FIN56 powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of FIN56 in DMSO (e.g., 25 mg/mL).
-
For a 1 mL working solution, mix 100 µL of the FIN56 stock solution with 400 µL of PEG300.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
This formulation results in a suspended solution suitable for intraperitoneal or intravenous injection. Prepare fresh on the day of use.
Pharmacodynamic Analysis
This protocol describes the detection of GPX4 protein levels in tumor lysates.
Materials:
-
Frozen tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Rabbit anti-GPX4
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize the frozen tumor tissue in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize GPX4 band intensity to a loading control (e.g., β-actin or GAPDH).
-
This protocol outlines the detection of 4-HNE, a marker of lipid peroxidation, in tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody: Mouse anti-4-HNE
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.
-
Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide.
-
Blocking: Block non-specific antibody binding with a blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-4-HNE antibody (diluted in blocking solution, e.g., 1:100 - 1:200) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the sections and apply the DAB substrate until the desired stain intensity develops.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate the sections, and mount with a coverslip.
-
Imaging and Analysis: Analyze the staining intensity and distribution of 4-HNE under a microscope.
Mandatory Visualization
Caption: Dual mechanism of FIN56-induced ferroptosis.
Caption: In vivo experimental workflow for FIN56.
References
Application Notes and Protocols for Measuring GPX4 Degradation Following FIN56 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
FIN56 is a potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. A key mechanism of FIN56-induced ferroptosis is the degradation of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that protects cells from lipid hydroperoxides.[1][2] This document provides detailed application notes and experimental protocols for researchers studying the effects of FIN56 on GPX4 stability and degradation. The protocols outlined herein describe methods to quantify GPX4 protein levels, assess protein stability, and investigate the mechanisms underlying FIN56-mediated GPX4 degradation, including the roles of Acetyl-CoA Carboxylase (ACC) and autophagy.
Introduction
Ferroptosis is a non-apoptotic form of programmed cell death driven by the accumulation of lethal lipid reactive oxygen species (ROS). FIN56 has been identified as a specific inducer of ferroptosis that acts through a dual mechanism: promoting the degradation of GPX4 and activating squalene synthase (SQS), which leads to the depletion of the antioxidant Coenzyme Q10.[1][3][4] The degradation of GPX4 is a critical event in FIN56-induced cell death and has been shown to be dependent on the activity of Acetyl-CoA Carboxylase (ACC). Furthermore, recent studies have implicated the autophagy pathway in the lysosomal degradation of GPX4 following FIN56 treatment.
These application notes provide a comprehensive guide for researchers to investigate and quantify the degradation of GPX4 in response to FIN56. The included protocols are designed to be clear, concise, and reproducible for professionals in cell biology and drug development.
Data Presentation
FIN56 IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of FIN56 varies across different cancer cell lines and treatment durations. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| LN229 | Glioblastoma | 24 h | 4.2 | |
| U118 | Glioblastoma | 24 h | 2.6 | |
| HT-29 | Colorectal Cancer | 48 h | ~5 | |
| Caco-2 | Colorectal Cancer | 48 h | ~10 | |
| J82 | Bladder Cancer | 72 h | ~5 | |
| 253J | Bladder Cancer | 72 h | ~5 | |
| T24 | Bladder Cancer | 72 h | ~2 | |
| RT-112 | Bladder Cancer | 72 h | >10 |
Quantitative Analysis of GPX4 Degradation
The degradation of GPX4 can be quantified by Western blot analysis. The following table provides an example of the expected time-dependent decrease in GPX4 protein levels after treatment with 5 µM FIN56 in mouse embryonic fibroblasts (MEFs).
| Treatment Time (hours) | GPX4 Protein Level (Fold Change vs. Control) |
| 3 | ~0.8 |
| 6 | ~0.6 |
| 9 | ~0.4 |
| 24 | ~0.2 |
Data are estimated from graphical representations in literature.
Signaling Pathways and Experimental Workflows
FIN56-Induced GPX4 Degradation Pathway
Caption: FIN56-induced degradation of GPX4 requires ACC activity and involves the autophagy pathway.
Experimental Workflow for Measuring GPX4 Degradation
Caption: Workflow for assessing FIN56-induced GPX4 degradation and its functional consequences.
Experimental Protocols
Western Blot Analysis of GPX4 Levels
This protocol describes how to measure the relative abundance of GPX4 protein in cultured cells following treatment with FIN56.
Materials:
-
Cultured cells of interest
-
FIN56 (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-GPX4 (e.g., from Cell Signaling Technology or Abcam)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of FIN56 (e.g., 0, 1, 5, 10 µM) for desired time points (e.g., 0, 6, 12, 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize GPX4 band intensity to a loading control (e.g., β-actin or GAPDH).
-
Cycloheximide (CHX) Chase Assay for GPX4 Stability
This protocol is used to determine the half-life of the GPX4 protein and to assess whether FIN56 accelerates its degradation.
Materials:
-
Cultured cells
-
FIN56 (dissolved in DMSO)
-
Cycloheximide (CHX) (dissolved in DMSO)
-
Complete cell culture medium
-
Materials for Western blot analysis (as described above)
Procedure:
-
Cell Seeding and Pre-treatment:
-
Seed cells in multiple 6-well plates to have a separate plate for each time point.
-
Allow cells to adhere overnight.
-
Pre-treat the cells with either DMSO (vehicle control) or FIN56 at a desired concentration for a predetermined time (e.g., 4 hours) to induce the degradation machinery.
-
-
CHX Treatment and Time Course:
-
Add CHX to all wells at a final concentration of 50-100 µg/mL to inhibit new protein synthesis. This is time point 0.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours) by lysing them as described in the Western blot protocol.
-
-
Western Blot Analysis:
-
Perform Western blot analysis on the lysates from each time point to determine the remaining levels of GPX4.
-
Quantify the GPX4 band intensities and normalize them to the loading control.
-
-
Data Analysis:
-
For both the DMSO and FIN56-treated groups, plot the normalized GPX4 intensity against time.
-
The half-life of GPX4 can be calculated by determining the time it takes for the GPX4 signal to decrease by 50% relative to the 0-hour time point. A faster decline in the FIN56-treated group indicates accelerated protein degradation.
-
Investigating the Role of Autophagy in GPX4 Degradation
This protocol helps to determine if the degradation of GPX4 by FIN56 is dependent on the autophagy pathway.
Materials:
-
Cultured cells
-
FIN56
-
Autophagy inhibitors: Bafilomycin A1 (BafA1) or Chloroquine (CQ)
-
Materials for Western blot analysis
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates.
-
Pre-treat cells with an autophagy inhibitor (e.g., 100 nM BafA1 or 20 µM CQ) for 1-2 hours.
-
Co-treat the cells with FIN56 at a desired concentration for a specific time.
-
Include control groups: DMSO, FIN56 alone, and autophagy inhibitor alone.
-
-
Western Blot Analysis:
-
Harvest the cells and perform Western blot analysis for GPX4 and an autophagy marker like LC3-II. An accumulation of LC3-II in the presence of the autophagy inhibitor confirms the blockage of autophagic flux.
-
-
Data Analysis:
-
Compare the levels of GPX4 in the FIN56-treated cells with and without the autophagy inhibitor. If the degradation of GPX4 is attenuated in the presence of the autophagy inhibitor, it suggests that the degradation is autophagy-dependent.
-
Lipid Peroxidation Assay
This assay measures the functional consequence of GPX4 degradation by quantifying the accumulation of lipid peroxides.
Materials:
-
Cultured cells
-
FIN56
-
C11-BODIPY™ 581/591 dye (lipid peroxidation sensor)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells with FIN56 for the desired time and concentration.
-
-
Staining:
-
Incubate the cells with 2-5 µM C11-BODIPY™ 581/591 in serum-free medium for 30 minutes at 37°C.
-
-
Analysis:
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy. Upon oxidation, the fluorescence of the C11-BODIPY™ probe shifts from red to green. An increase in the green fluorescence intensity indicates an increase in lipid peroxidation.
-
Troubleshooting
-
No GPX4 degradation observed:
-
Ensure the FIN56 is active and used at an appropriate concentration for the cell line.
-
Check the incubation time; degradation may be time-dependent.
-
Verify the quality of the GPX4 antibody.
-
-
High background in Western blots:
-
Optimize blocking conditions (time and blocking agent).
-
Ensure adequate washing steps.
-
Titer the primary and secondary antibodies.
-
-
Variability in cycloheximide chase assay:
-
Ensure complete inhibition of protein synthesis by CHX.
-
Minimize the time between cell harvesting and lysis.
-
Load equal amounts of protein for Western blotting.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the degradation of GPX4 induced by FIN56. By employing these methods, researchers can gain valuable insights into the mechanisms of ferroptosis and the role of GPX4 in this critical cell death pathway. These studies will be instrumental in the development of novel therapeutic strategies that target ferroptosis in various diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HOIP modulates the stability of GPx4 by linear ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FIN56 Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FIN56 is a small molecule compound recognized as a specific and potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][2] Its unique dual mechanism of action makes it a valuable tool for studying ferroptosis and a promising candidate for therapeutic development, particularly in oncology.[3] The combination of FIN56 with other therapeutic agents is an emerging strategy aimed at enhancing anti-cancer efficacy, overcoming drug resistance, and achieving synergistic cytotoxicity.
FIN56 initiates ferroptosis through two distinct molecular pathways:
-
GPX4 Degradation: It promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for repairing lipid peroxides. This process is dependent on the activity of Acetyl-CoA Carboxylase (ACC).
-
Coenzyme Q10 Depletion: FIN56 binds to and activates Squalene Synthase (SQS), an enzyme in the mevalonate pathway. This activation diverts the metabolic flux, leading to the depletion of Coenzyme Q10 (CoQ10), an endogenous antioxidant that also protects against lipid peroxidation.
These application notes provide an overview of preclinical studies involving FIN56 in combination with other drugs, detailed experimental protocols for evaluating such combinations, and visual diagrams of the underlying mechanisms and workflows.
Signaling Pathway of FIN56
Caption: Dual mechanism of FIN56-induced ferroptosis.
Preclinical Combination Studies with FIN56
The rationale for using FIN56 in combination therapies is to leverage its pro-ferroptotic activity to synergize with agents that operate through distinct or complementary mechanisms.
Combination with mTOR Inhibitors
One of the most well-documented synergistic interactions is between FIN56 and mTOR inhibitors. Studies have shown that FIN56-induced ferroptosis is dependent on the cellular autophagy machinery. mTOR inhibitors, such as Torin 2, are potent activators of autophagy. The combination of FIN56 and Torin 2 leads to a synergistic cytotoxic effect in bladder cancer cells. This suggests that enhancing autophagy can potentiate FIN56-induced ferroptosis.
Caption: Synergistic relationship between FIN56 and mTOR inhibitors.
Quantitative Data from Combination Studies
| Combination | Cell Lines | Key Findings | Reference |
| FIN56 + Torin 2 (mTOR inhibitor) | Bladder Cancer (J82, 253J, T24, RT-112) | Synergistic cytotoxicity at all tested concentrations. The combination enhances GPX4 degradation and oxidative stress. | |
| FIN56 + Radiotherapy | In vitro cancer cell models | FIN56 shows potent radiosensitizing effects. | |
| FIN56 + Iron-Based Nanovehicle (with NIR laser) | Osteosarcoma (MNNG/HOS) | The combination achieved a boosted ferroptosis-inducing therapy through synergistic photothermal and chemodynamic effects. |
Experimental Protocols
Cell Viability and Synergy Analysis
This protocol outlines the assessment of cell viability in response to FIN56 and a combination agent, followed by synergy quantification using the Chou-Talalay method.
Materials:
-
Cancer cell lines of interest (e.g., T24, J82 bladder cancer cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
FIN56 (stock solution in DMSO)
-
Combination agent (e.g., Torin 2, stock solution in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of FIN56 and the combination agent, both alone and in combination at a constant ratio (e.g., based on their respective IC50 values).
-
Treatment: Treat the cells with the prepared drug dilutions. Include vehicle-only (DMSO) controls. Incubate for a specified period (e.g., 72 hours).
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each drug alone.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Assessment of Lipid Peroxidation
This protocol uses the fluorescent probe BODIPY™ 581/591 C11 to measure lipid peroxidation, a hallmark of ferroptosis.
Materials:
-
Cells seeded on glass coverslips in a 6-well plate
-
FIN56 and/or combination agent
-
BODIPY™ 581/591 C11 (stock solution in DMSO)
-
Live-cell imaging medium
-
Confocal microscope
Procedure:
-
Cell Treatment: Treat cells with FIN56, the combination agent, or the combination for the desired time (e.g., 24 hours). Include a vehicle control.
-
Probe Loading:
-
Remove the treatment medium and wash the cells once with PBS.
-
Add fresh medium containing BODIPY™ 581/591 C11 at a final concentration of 5 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Imaging:
-
Wash the cells twice with PBS.
-
Add live-cell imaging medium.
-
Image the cells immediately using a confocal microscope.
-
-
Analysis: Upon oxidation by lipid peroxides, the fluorescence of the probe shifts from red to green. Quantify the mean fluorescence intensity of both channels. An increase in the green/red fluorescence ratio indicates increased lipid peroxidation.
Western Blot for GPX4 Degradation
This protocol assesses the protein levels of GPX4 following treatment.
Materials:
-
Cells seeded in a 6-well plate
-
FIN56 and/or combination agent
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-GPX4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells as required (e.g., with 2-5 µM FIN56 for 6 hours). Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody against GPX4 (and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Wash the membrane, apply ECL substrate, and capture the chemiluminescent signal using an imaging system. A decrease in the GPX4 band intensity relative to the loading control indicates protein degradation.
Caption: Workflow for a FIN56 combination drug study.
References
Troubleshooting & Optimization
FIN56 Experiments: Technical Support Center
Welcome to the technical support center for FIN56 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and questions related to the use of FIN56, a specific inducer of ferroptosis.
Frequently Asked Questions (FAQs)
Q1: What is FIN56 and what is its mechanism of action?
FIN56 is a small molecule that induces a specific form of regulated cell death called ferroptosis. Its mechanism is twofold:
-
GPX4 Degradation: FIN56 promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that repairs lipid peroxides.[1][2] The degradation of GPX4 requires the enzymatic activity of acetyl-CoA carboxylase (ACC).[3]
-
Coenzyme Q10 Depletion: FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway.[3] This activation leads to a decrease in the downstream product coenzyme Q10 (CoQ10), a potent lipid-soluble antioxidant.
The combined effect of GPX4 degradation and CoQ10 depletion leads to the accumulation of lethal levels of lipid peroxides, culminating in ferroptotic cell death.
Q2: What are the recommended working concentrations for FIN56 in cell culture experiments?
The effective concentration of FIN56 can vary significantly depending on the cell line and the duration of the experiment. Generally, concentrations in the range of 0.1 µM to 10 µM are used. For example, in some glioblastoma cell lines, the IC50 values were found to be between 2.6 µM and 4.2 µM after 24 hours of treatment. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store FIN56?
FIN56 is soluble in DMSO. For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years. Once dissolved in DMSO to create a stock solution, it should be aliquoted and stored at -80°C for up to 1 year to avoid repeated freeze-thaw cycles. When preparing working solutions for cell culture, the final DMSO concentration should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.
Q4: What are the key hallmarks to confirm that FIN56 is inducing ferroptosis?
To confirm that the observed cell death is indeed ferroptosis, you should look for the following key indicators:
-
Lipid Peroxidation: A significant increase in lipid reactive oxygen species (ROS) is a hallmark of ferroptosis. This can be measured using fluorescent probes like BODIPY™ 581/591 C11.
-
GPX4 Protein Levels: A decrease in the protein levels of GPX4 should be observed following FIN56 treatment. This can be assessed by Western blotting.
-
Rescue by Ferroptosis Inhibitors: The cell death induced by FIN56 should be preventable by co-treatment with specific ferroptosis inhibitors such as ferrostatin-1 or liproxstatin-1.
-
Iron Dependence: The toxicity of FIN56 should be mitigated by iron chelators like deferoxamine (DFO).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| FIN56 precipitates in culture medium. | Low solubility of FIN56 in aqueous solutions. | Prepare a high-concentration stock solution in DMSO. When diluting into your culture medium, ensure rapid mixing. For in vivo preparations, specific formulations with PEG300, Tween-80, or corn oil can be used to improve solubility. Gentle warming and sonication may also aid in dissolution. |
| Inconsistent or no cell death observed. | 1. Suboptimal FIN56 concentration. 2. Cell line is resistant to ferroptosis. 3. Degradation of FIN56. | 1. Perform a dose-response curve to determine the optimal concentration for your cell line. 2. Check the expression levels of key ferroptosis-related proteins like GPX4 and SLC7A11 in your cell line. Some cell lines are inherently resistant. 3. Ensure proper storage of FIN56 stock solutions (aliquoted at -80°C). Prepare fresh working solutions for each experiment. |
| High background in lipid peroxidation assays. | Autofluorescence of cells or media components. | Include appropriate controls, such as unstained cells and cells treated with vehicle (DMSO). Optimize the concentration of the fluorescent probe and the incubation time. |
| Difficulty in detecting a decrease in GPX4 levels. | 1. Timing of the experiment. 2. Antibody quality for Western blotting. | 1. Perform a time-course experiment to determine the optimal time point for observing GPX4 degradation. 2. Validate your GPX4 antibody to ensure it is specific and sensitive. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of FIN56 concentrations (e.g., 0.1 nM to 100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
Following treatment, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Lipid Peroxidation Assay (using BODIPY™ 581/591 C11)
-
Seed cells in a suitable format for fluorescence microscopy or flow cytometry and allow them to adhere overnight.
-
Treat the cells with FIN56 at the desired concentration and for the appropriate duration. Include positive (e.g., cumene hydroperoxide) and negative (vehicle) controls.
-
Towards the end of the treatment period, add BODIPY™ 581/591 C11 reagent to the cells at a final concentration of 1-10 µM and incubate for 30 minutes at 37°C.
-
Wash the cells three times with phosphate-buffered saline (PBS).
-
Analyze the cells using a fluorescence microscope or flow cytometer.
-
Reduced probe (unoxidized): Excitation/Emission ~581/591 nm (red fluorescence).
-
Oxidized probe: Excitation/Emission ~488/510 nm (green fluorescence).
-
-
An increase in the green/red fluorescence intensity ratio indicates lipid peroxidation.
Quantitative Data Summary
| Cell Line | IC50 (µM) | Treatment Duration (hours) |
| LN229 (Glioblastoma) | 4.2 | 24 |
| U118 (Glioblastoma) | 2.6 | 24 |
This data is based on specific experimental conditions and may vary between different studies and laboratories.
Visualizing FIN56's Mechanism of Action
To better understand the signaling pathways affected by FIN56, the following diagrams illustrate its mechanism of action.
Caption: Dual mechanism of FIN56 inducing ferroptosis.
Caption: General experimental workflow for FIN56 studies.
References
FIN56 Technical Support Center: Troubleshooting Off-Target Effects and Experimental Variability
Welcome to the FIN56 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of FIN56, a potent inducer of ferroptosis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and interpret unexpected results during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for FIN56?
A1: FIN56 is a specific inducer of ferroptosis that works through a dual mechanism.[1] It promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation.[1][2] Independently of GPX4 degradation, FIN56 also binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway.[1] This activation leads to the depletion of Coenzyme Q10 (CoQ10), a lipid-soluble antioxidant, further sensitizing cells to lipid peroxidation and ferroptosis.
Q2: What are the known "off-target" effects of FIN56?
A2: Currently, there is limited evidence of FIN56 having significant "off-target" effects in the classical sense of binding to unintended protein targets to elicit unrelated biological responses. Most of the observed effects of FIN56 can be attributed to its complex, dual-action mechanism on the ferroptosis pathway. What may be perceived as "off-target" effects are often related to:
-
Cell-line specific metabolic states.
-
Variability in the expression of proteins involved in the ferroptosis pathway.
-
Experimental conditions influencing the cellular response.
Q3: Why do different cell lines show varying sensitivity to FIN56?
A3: The sensitivity of cancer cell lines to FIN56 can vary significantly. This variability is not random and has been linked to the basal metabolic state of the cells. Specifically, the intracellular levels of NADP(H) have been identified as a biomarker for sensitivity to FIN56-induced ferroptosis, accounting for a significant portion of the variability in EC50 values across different cell lines. Cells with different metabolic profiles will therefore respond differently to FIN56 treatment.
Q4: Does FIN56 induce other forms of cell death besides ferroptosis?
A4: The primary mode of cell death induced by FIN56 is ferroptosis. However, under certain experimental conditions or in specific cell lines, it is possible that other cell death pathways could be activated concurrently or as a secondary response. To confirm that the observed cell death is indeed ferroptosis, it is crucial to include appropriate experimental controls, such as co-treatment with specific inhibitors of ferroptosis like ferrostatin-1, liproxstatin-1, or the antioxidant α-tocopherol.
Q5: What is the role of autophagy in FIN56-induced ferroptosis?
A5: Recent studies have shown that autophagy plays a role in FIN56-induced ferroptosis. FIN56 treatment has been observed to induce autophagy in cancer cells, and inhibition of autophagy can attenuate FIN56-induced GPX4 degradation and subsequent cell death. This suggests that the autophagic machinery is involved in the degradation of GPX4 in response to FIN56.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with FIN56.
Issue 1: High variability in cell death induction between experiments.
-
Possible Cause: Inconsistent cell culture conditions.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded for each experiment, as cell density can influence metabolic state and drug sensitivity.
-
Monitor Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Serum Consistency: Use the same batch of fetal bovine serum (FBS) for a set of experiments, as different batches can have varying levels of lipids and other components that may influence ferroptosis sensitivity.
-
Issue 2: FIN56 treatment does not induce significant cell death at expected concentrations.
-
Possible Cause 1: The cell line is resistant to FIN56.
-
Troubleshooting Steps:
-
Cell Line Characterization: Investigate the metabolic profile of your cell line. As mentioned, low basal NADP(H) levels can correlate with resistance.
-
GPX4 Expression: Check the basal expression level of GPX4 in your cell line. High levels of GPX4 may confer resistance.
-
Dose-Response and Time-Course: Perform a thorough dose-response (e.g., 0.1 µM to 50 µM) and time-course (e.g., 24h, 48h, 72h) experiment to determine the optimal concentration and duration for your specific cell line.
-
-
Possible Cause 2: Issues with the FIN56 compound.
-
Troubleshooting Steps:
-
Compound Stability: FIN56 may have limited stability in solution. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them properly. Avoid repeated freeze-thaw cycles.
-
Confirm Activity: Test the compound on a known sensitive cell line as a positive control.
-
Issue 3: Difficulty confirming that observed cell death is ferroptosis.
-
Possible Cause: Lack of appropriate controls.
-
Troubleshooting Steps:
-
Use Ferroptosis Inhibitors: Co-treat cells with FIN56 and a known ferroptosis inhibitor. A rescue from cell death by these inhibitors is a strong indicator of ferroptosis.
-
Liproxstatin-1 (e.g., 500 nM): A potent inhibitor of lipid peroxidation.
-
Ferrostatin-1: Another widely used ferroptosis inhibitor.
-
α-tocopherol (Vitamin E, e.g., 100 µM): A lipid-soluble antioxidant that can prevent lipid peroxidation.
-
-
Measure Ferroptosis Markers:
-
Lipid Peroxidation: Use fluorescent probes like C11-BODIPY(581/591) to measure lipid reactive oxygen species (ROS).
-
GPX4 Levels: Perform western blotting to confirm the degradation of GPX4 protein following FIN56 treatment.
-
-
Quantitative Data Summary
The following table summarizes the effective concentrations of FIN56 in various cancer cell lines as reported in the literature. Note that IC50/EC50 values can vary depending on the assay and experimental conditions.
| Cell Line Type | Cell Line | IC50 / EC50 | Treatment Duration | Reference |
| Glioblastoma | LN229 | 4.2 µM | 24 h | |
| Glioblastoma | U118 | 2.6 µM | 24 h | |
| Bladder Cancer | J82 | ~1-10 µM | 72 h | |
| Bladder Cancer | 253J | ~1-10 µM | 72 h | |
| Bladder Cancer | T24 | ~1-10 µM | 72 h | |
| Bladder Cancer | RT-112 | ~1-10 µM | 72 h | |
| Colorectal Cancer | HT-29 | >10 µM | Not specified | |
| Colorectal Cancer | Caco-2 | ~5 µM | Not specified |
Experimental Protocols
General Protocol for Inducing Ferroptosis with FIN56
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate for viability assays, larger plates for western blotting or ROS analysis) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of FIN56 in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of FIN56. For control wells, add medium with the same concentration of DMSO used in the highest FIN56 concentration.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Analysis: Perform the desired downstream analysis, such as:
-
Cell Viability Assay: Use assays like MTT or CCK-8 to determine cell viability.
-
Lipid ROS Measurement: Stain cells with C11-BODIPY(581/591) and analyze by flow cytometry or fluorescence microscopy.
-
Western Blotting: Lyse the cells and perform western blotting to detect changes in protein levels (e.g., GPX4).
-
Visualizations
Caption: Dual mechanism of FIN56-induced ferroptosis.
Caption: Troubleshooting workflow for FIN56 experiments.
References
Technical Support Center: Optimizing FIN56 Concentration for Diverse Cell Types
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FIN56, a potent inducer of ferroptosis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FIN56?
A1: FIN56 induces ferroptosis through a dual mechanism. Firstly, it promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[1][2] Secondly, FIN56 activates squalene synthase (SQS), an enzyme in the mevalonate pathway.[1][3][4] This activation leads to the depletion of Coenzyme Q10 (CoQ10), an endogenous antioxidant, further sensitizing cells to lipid peroxidation and ferroptosis.
Q2: Is the optimal concentration of FIN56 the same for all cell types?
A2: No, the optimal concentration of FIN56 is highly cell-type dependent. Different cell lines exhibit varying sensitivities to FIN56-induced ferroptosis. Therefore, it is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q3: How does FIN56-induced ferroptosis relate to other cell death pathways like apoptosis?
A3: Ferroptosis is a distinct form of regulated cell death that is iron-dependent and characterized by the accumulation of lipid reactive oxygen species (ROS). Unlike apoptosis, it is not dependent on caspases. Interestingly, some studies suggest a link between ferroptosis and autophagy, where autophagy may play a role in the degradation of GPX4.
Q4: Are there known resistance mechanisms to FIN56?
A4: While FIN56 is a potent ferroptosis inducer, cells can develop resistance. For instance, mTOR inhibition has been shown to synergistically enhance FIN56-induced ferroptosis in bladder cancer cells, suggesting that the mTOR pathway might be involved in resistance. Additionally, factors that inhibit lipid peroxidation or chelate iron can counteract the effects of FIN56.
Data Presentation: FIN56 IC50 Values in Various Cell Lines
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for FIN56 across a range of cell lines. These values should be used as a starting point for determining the optimal concentration for your specific experimental setup.
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) | Assay |
| LN229 | Human Glioblastoma | 4.2 | 24 | CCK-8 |
| U118 | Human Glioblastoma | 2.6 | 24 | CCK-8 |
| A549 (cisplatin-resistant) | Human Lung Carcinoma | 12.71 | 48 | MTT |
| HT-29 | Human Colorectal Adenocarcinoma | Varies | Not Specified | MTT |
| Caco-2 | Human Colorectal Adenocarcinoma | Varies | Not Specified | MTT |
| J82 | Human Bladder Carcinoma | Varies (0.1 nM - 100 µM range tested) | 72 | MTT |
| 253J | Human Bladder Carcinoma | Varies (0.1 nM - 100 µM range tested) | 72 | MTT |
| T24 | Human Bladder Carcinoma | Varies (0.1 nM - 100 µM range tested) | 72 | MTT |
| RT-112 | Human Bladder Carcinoma | Varies (0.1 nM - 100 µM range tested) | 72 | MTT |
| Normal Human Astrocytes (NHA) | Normal Human Astrocytes | Less sensitive than glioma cells | 24 | CCK-8 |
| Human Foreskin Fibroblasts (HFF) | Normal Human Fibroblasts | 24.97 | 48 | MTT |
| MNNG/HOS | Human Osteosarcoma | Dose-dependent cytotoxicity observed | Not Specified | CCK-8 |
| Bone Marrow Stromal Cells (BMSCs) | Normal Human Bone Marrow Stromal Cells | No significant cytotoxicity observed with FSR NPs | 72 | CCK-8 |
Note: "Varies" indicates that a dose-dependent effect was observed, but a specific IC50 value was not provided in the cited source. Researchers should determine the precise IC50 for these cell lines empirically.
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol outlines the general steps for determining cell viability after FIN56 treatment using either MTT or CCK-8 assays.
Materials:
-
96-well cell culture plates
-
FIN56 stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT reagent (5 mg/mL in PBS) or CCK-8 solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT assay
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
FIN56 Treatment:
-
Prepare serial dilutions of FIN56 in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the FIN56 dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest FIN56 concentration).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
For MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Read the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results as a dose-response curve to determine the IC50 value.
-
Lipid Peroxidation Assay (BODIPY™ 581/591 C11)
This protocol is for detecting lipid peroxidation, a hallmark of ferroptosis, using the fluorescent probe BODIPY™ 581/591 C11.
Materials:
-
BODIPY™ 581/591 C11
-
DMSO
-
Cell culture medium
-
FIN56
-
Fluorescence microscope or flow cytometer
Procedure:
-
Probe Preparation:
-
Prepare a 10 mM stock solution of BODIPY™ 581/591 C11 in high-quality anhydrous DMSO.
-
-
Cell Staining:
-
Culture cells to the desired confluency.
-
Incubate cells with 1-2 µM of BODIPY™ 581/591 C11 in cell culture media for 30 minutes at 37°C.
-
-
FIN56 Treatment:
-
Wash the cells twice with HBSS or PBS.
-
Add fresh medium containing the desired concentration of FIN56.
-
Incubate for the desired time period.
-
-
Imaging/Flow Cytometry:
-
Microscopy: Examine the cells using a fluorescence microscope. The unoxidized probe fluoresces red (~590 nm emission), while the oxidized probe fluoresces green (~510 nm emission).
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer to quantify the shift in fluorescence.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant decrease in cell viability | 1. FIN56 concentration is too low. 2. Incubation time is too short. 3. Cell line is resistant to FIN56. 4. FIN56 has degraded. | 1. Perform a dose-response curve with a wider concentration range. 2. Increase the incubation time (e.g., up to 72 hours). 3. Consider using a different ferroptosis inducer or co-treatment with an mTOR inhibitor. 4. Prepare fresh FIN56 stock solution. |
| High variability between replicates | 1. Inconsistent cell seeding. 2. Uneven drug distribution. 3. Edge effects in the 96-well plate. | 1. Ensure a homogenous cell suspension before seeding. 2. Mix the plate gently after adding FIN56. 3. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Unexpected toxicity in vehicle control | 1. High concentration of solvent (e.g., DMSO). 2. Contamination of reagents or medium. | 1. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). 2. Use fresh, sterile reagents and medium. |
| No detectable lipid peroxidation | 1. Assay performed too early or too late. 2. Insufficient FIN56 concentration. 3. Issues with the fluorescent probe. | 1. Perform a time-course experiment to determine the optimal time point for lipid peroxidation detection. 2. Increase the FIN56 concentration. 3. Check the expiration date and storage conditions of the BODIPY™ C11 probe. |
Visualizations
Caption: FIN56 induces ferroptosis via two main pathways.
Caption: A typical workflow for FIN56 experiments.
Caption: A logical approach to troubleshooting experiments.
References
- 1. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Results with FIN56
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with FIN56, a potent inducer of ferroptosis.
Troubleshooting Guides
Variability in experimental outcomes with FIN56 can arise from several factors, from reagent handling to the specific biological system under investigation. Below is a table summarizing common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No FIN56 Activity | Compound Instability: FIN56 has limited stability in aqueous solutions and is prone to degradation with improper storage or handling. | Prepare fresh FIN56 solutions in anhydrous DMSO for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles and store at -80°C for long-term use. For short-term storage (up to one month), -20°C is acceptable. |
| Poor Solubility: FIN56 has low water solubility, which can lead to precipitation and an inaccurate final concentration. | Ensure complete dissolution in DMSO before further dilution in culture media. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. | |
| Cell Line Resistance: Different cell lines exhibit varying sensitivity to ferroptosis inducers due to differences in their antioxidant capacity and metabolic state. | Perform a dose-response curve to determine the optimal FIN56 concentration for your specific cell line. Consider using a positive control cell line known to be sensitive to FIN56. | |
| High Intracellular Glutathione (GSH) Levels: Elevated levels of the antioxidant glutathione can counteract the pro-ferroptotic effects of FIN56. | Consider co-treatment with an inhibitor of GSH synthesis, such as buthionine sulfoximine (BSO), to sensitize cells to FIN56. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell density across wells can lead to significant variations in the response to FIN56. | Ensure a homogenous single-cell suspension before seeding and use a consistent seeding density for all experiments. |
| Edge Effects in Multi-well Plates: Wells on the periphery of a microplate are more susceptible to evaporation, which can alter the effective concentration of FIN56. | Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to create a humidity barrier. | |
| Inaccurate Pipetting: Small errors in pipetting can lead to large variations in the final concentration of FIN56, especially when working with low volumes. | Use calibrated pipettes and perform serial dilutions carefully. | |
| Inconsistent IC50 Values | Variations in Experimental Conditions: Differences in incubation time, cell passage number, and serum concentration in the culture medium can all influence the calculated IC50 value. | Standardize all experimental parameters and maintain a consistent cell culture protocol. Regularly check for mycoplasma contamination. |
| Data Analysis Method: The method used to calculate the IC50 can impact the final value. | Use a consistent, non-linear regression model to analyze your dose-response data. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FIN56?
A1: FIN56 induces ferroptosis through a dual mechanism.[1][2] It promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation.[1][2] Additionally, FIN56 activates squalene synthase (SQS), an enzyme in the mevalonate pathway, leading to a depletion of coenzyme Q10, an endogenous antioxidant.[1]
Q2: How should I store and handle FIN56?
A2: FIN56 powder should be stored at -20°C for up to three years. For experimental use, prepare a stock solution in anhydrous DMSO and store it in aliquots at -80°C for up to one year to minimize freeze-thaw cycles. When preparing working solutions, allow the stock solution to come to room temperature before opening the vial.
Q3: My cells are not responding to FIN56. What should I do?
A3: First, confirm the integrity of your FIN56 stock by testing it on a sensitive cell line. If the compound is active, your cell line may be resistant to ferroptosis. This can be due to high levels of endogenous antioxidants like glutathione. Consider measuring the basal GSH levels in your cells. You can also try to sensitize your cells by co-treating with an inhibitor of GSH synthesis.
Q4: How can I confirm that the cell death I am observing is ferroptosis?
A4: To confirm that FIN56 is inducing ferroptosis, you should perform rescue experiments. Co-treatment with a specific ferroptosis inhibitor, such as ferrostatin-1 or liproxstatin-1, should prevent FIN56-induced cell death. Conversely, inhibitors of other cell death pathways, like the pan-caspase inhibitor Z-VAD-FMK (for apoptosis), should not have a significant effect.
Q5: What are the potential off-target effects of FIN56?
A5: While FIN56 is considered a specific inducer of ferroptosis, potential off-target effects should be considered. Perturbations in cholesterol biosynthesis due to the activation of squalene synthase are an inherent part of its mechanism. It is good practice to validate key findings using other ferroptosis inducers with different mechanisms of action, such as RSL3 or erastin.
Experimental Protocols
Protocol: Induction and Assessment of Ferroptosis using FIN56
This protocol describes a general procedure for inducing ferroptosis with FIN56 in cultured cells and assessing cell viability.
Materials:
-
FIN56
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium appropriate for your cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Ferrostatin-1 (optional, for rescue experiments)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Count the cells and adjust the density to the desired concentration.
-
Seed the cells in a 96-well plate at the optimal density for your cell line and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of FIN56 in anhydrous DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of FIN56 in a cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest FIN56 concentration).
-
-
Treatment:
-
Carefully remove the old medium from the wells.
-
Add the prepared FIN56 dilutions and vehicle control to the respective wells.
-
For rescue experiments, co-treat with an appropriate concentration of ferrostatin-1.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.
-
For example, if using an MTT assay, add the MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals and measure the absorbance.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control cells (set to 100% viability).
-
Plot the normalized cell viability against the logarithm of the FIN56 concentration.
-
Use a non-linear regression model to fit a dose-response curve and calculate the IC50 value.
-
Mandatory Visualization
Caption: The dual mechanism of FIN56-induced ferroptosis.
Caption: A workflow for troubleshooting inconsistent FIN56 results.
References
FIN56 Technical Support Center: Experimental Controls and Validation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FIN56, a potent inducer of ferroptosis.
Troubleshooting Guides
Common Experimental Issues with FIN56
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low induction of cell death | - Cell line resistance: Some cell lines are inherently resistant to ferroptosis. - Suboptimal FIN56 concentration: The effective concentration of FIN56 can vary between cell lines. - Incorrect experimental conditions: Inappropriate incubation time or cell density. - Degradation of FIN56: Improper storage or handling of the compound. | - Confirm cell line sensitivity: Test a range of FIN56 concentrations (e.g., 0.1-10 µM) to determine the IC50 value for your specific cell line[1]. - Use a positive control: Include a known ferroptosis-sensitive cell line or another ferroptosis inducer (e.g., RSL3, Erastin) to validate the experimental setup. - Optimize incubation time: Perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal treatment duration. - Ensure proper storage: Store FIN56 as recommended by the manufacturer, protected from light and moisture. |
| Inconsistent results between experiments | - Variability in cell culture: Differences in cell passage number, confluency, or media composition. - Inconsistent FIN56 preparation: Errors in serial dilutions or incomplete dissolution. - Instrument variability: Fluctuations in incubator CO2 levels or temperature. | - Standardize cell culture practices: Use cells within a consistent passage number range and seed at a uniform density. - Prepare fresh FIN56 dilutions: Prepare fresh stock solutions and dilutions for each experiment. - Calibrate and monitor equipment: Regularly check and calibrate incubators and other essential equipment. |
| High background in lipid peroxidation assays | - Autofluorescence of cells or media: Certain cell types or media components can exhibit intrinsic fluorescence. - Probe instability: Degradation of fluorescent probes (e.g., BODIPY™ 581/591 C11) leading to non-specific signal. - Oxidative stress from other sources: Light exposure or components in the media can induce lipid peroxidation. | - Include unstained controls: Use unstained cells to determine the level of background autofluorescence. - Protect probes from light: Store and handle fluorescent probes in the dark to prevent photobleaching. - Use fresh media: Prepare fresh culture media for each experiment to minimize the presence of reactive oxygen species. |
| FIN56 appears to induce a different form of cell death | - Off-target effects: At high concentrations, FIN56 may have off-target effects that induce other cell death pathways. - Cellular context: The specific cellular environment and signaling pathways can influence the response to FIN56. | - Use specific inhibitors: Co-treat with inhibitors of other cell death pathways, such as Z-VAD-FMK (pan-caspase inhibitor for apoptosis) and Necrostatin-1 (necroptosis inhibitor), to confirm the specificity of ferroptosis induction[2]. - Validate with multiple markers: Assess multiple hallmarks of ferroptosis, including GPX4 degradation, lipid peroxidation, and iron dependency. |
Experimental Controls for FIN56-Induced Ferroptosis
| Control Type | Purpose | Examples |
| Positive Control | To ensure the experimental system is capable of undergoing ferroptosis. | - Other ferroptosis inducers (e.g., RSL3, Erastin) - GPX4 knockdown/knockout cells |
| Negative Control | To confirm that the observed cell death is specifically due to ferroptosis. | - Ferroptosis inhibitors: Ferrostatin-1 (Fer-1), Liproxstatin-1 (Lip-1)[3] - Iron chelators: Deferoxamine (DFO) |
| Vehicle Control | To account for any effects of the solvent used to dissolve FIN56. | - DMSO (or the solvent used for FIN56) at the same final concentration as in the experimental wells. |
Experimental Protocols
Protocol: Assessment of Lipid Peroxidation using BODIPY™ 581/591 C11
This protocol describes the use of the fluorescent probe BODIPY™ 581/591 C11 to measure lipid peroxidation, a key hallmark of ferroptosis. Upon oxidation, the fluorescence of this probe shifts from red to green.
Materials:
-
Cells seeded in a multi-well plate
-
FIN56
-
BODIPY™ 581/591 C11 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of FIN56. Include appropriate positive, negative, and vehicle controls.
-
Incubation: Incubate the cells for the desired period (e.g., 6-24 hours).
-
Probe Loading:
-
Prepare a working solution of BODIPY™ 581/591 C11 in pre-warmed culture medium (final concentration typically 1-5 µM).
-
Remove the treatment medium from the cells and wash once with PBS.
-
Add the BODIPY™ 581/591 C11 working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Remove the probe-containing medium and wash the cells twice with PBS.
-
Imaging/Analysis:
-
Add fresh PBS or culture medium to the wells.
-
Image the cells using a fluorescence microscope with appropriate filters for red and green fluorescence.
-
Alternatively, quantify the fluorescence intensity using a multi-well plate reader. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Frequently Asked Questions (FAQs)
Q1: What is the dual mechanism of action of FIN56?
A1: FIN56 induces ferroptosis through two distinct mechanisms: it promotes the degradation of Glutathione Peroxidase 4 (GPX4) and also activates squalene synthase (SQS), which leads to the depletion of Coenzyme Q10 (CoQ10), an endogenous antioxidant[4][5]. This dual action makes it a potent inducer of ferroptosis.
Q2: How can I be sure that the cell death I'm observing is ferroptosis and not another form of cell death?
A2: To confirm that FIN56 is inducing ferroptosis, you should observe the following:
-
Inhibition by ferroptosis-specific inhibitors: The cell death should be rescued by co-treatment with ferroptosis inhibitors like Ferrostatin-1 or Liproxstatin-1.
-
Inhibition by iron chelators: The iron chelator Deferoxamine (DFO) should also prevent cell death, demonstrating the iron-dependent nature of the process.
-
Lack of rescue by other inhibitors: Inhibitors of apoptosis (e.g., Z-VAD-FMK) or necroptosis (e.g., Necrostatin-1) should not prevent FIN56-induced cell death.
-
Presence of lipid peroxidation: You should be able to detect an increase in lipid reactive oxygen species (ROS) using probes like BODIPY™ 581/591 C11 or by measuring markers like 4-hydroxynonenal (4-HNE).
-
Degradation of GPX4: Western blotting should show a decrease in the protein levels of GPX4 following FIN56 treatment.
Q3: What is a typical effective concentration range for FIN56?
A3: The effective concentration of FIN56 can vary significantly depending on the cell line. Generally, concentrations in the range of 0.1 µM to 10 µM are used. For example, the IC50 for LN229 and U118 glioblastoma cells were reported to be 4.2 µM and 2.6 µM, respectively. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
Q4: Can FIN56 be used for in vivo experiments?
A4: Yes, FIN56 has been successfully used to induce ferroptosis and inhibit tumor growth in in vivo models, such as subcutaneous xenografts in nude mice. The dosage and administration route will need to be optimized for the specific animal model and research question.
Visualizations
Caption: Dual signaling pathways of FIN56-induced ferroptosis.
Caption: Troubleshooting workflow for FIN56 experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Ferroptosis: Implications in Diseases and Potential Treatment Approaches – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. researchgate.net [researchgate.net]
- 4. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
FIN56 Technical Support Center: Ensuring Compound Stability in Your Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of FIN56 in solution. Adhering to these guidelines will help ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving FIN56?
A1: FIN56 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF). For cell-based assays, DMSO is the most commonly used solvent. It is crucial to use anhydrous, high-purity DMSO to minimize degradation.
Q2: How should I store the solid FIN56 compound?
A2: The solid, powdered form of FIN56 should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), store at -20°C.
Q3: What are the best practices for storing FIN56 in a stock solution?
A3: FIN56 stock solutions in DMSO should be stored at low temperatures to maintain stability. For storage up to one month, -20°C is suitable. For longer-term storage (up to a year), it is highly recommended to store the stock solution at -80°C. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: My FIN56 solution appears cloudy or has precipitated. What should I do?
A4: Cloudiness or precipitation can occur if the solvent has absorbed moisture, as this can reduce the solubility of FIN56. Using fresh, anhydrous DMSO is critical for proper dissolution. If you observe precipitation in a stock solution upon removal from cold storage, gently warm the vial to 37°C and vortex to redissolve the compound before use.
Q5: How long is FIN56 stable in aqueous solutions or cell culture media?
A5: It is strongly recommended to prepare working solutions of FIN56 in aqueous buffers or cell culture media immediately before use. The stability of FIN56 in aqueous environments may be limited, and prolonged storage is not advised.
Q6: I suspect my FIN56 has degraded. What are the potential causes?
A6: FIN56 contains functional groups that can be susceptible to certain conditions. Potential causes of degradation include:
-
Hydrolysis: The ketoxime group in FIN56 can be susceptible to acid-catalyzed hydrolysis. Avoid acidic conditions in your solutions.
-
Photodegradation: The sulfonamide groups may be sensitive to light. Protect your solutions from light by using amber vials or by wrapping your containers in foil.
-
Oxidation: The fluorene core of the molecule can be a site for oxidation. To minimize this, use degassed solvents if possible and avoid introducing air into your stock solutions.
-
Repeated Freeze-Thaw Cycles: These can introduce moisture and promote degradation. Aliquoting your stock solution is the best way to prevent this.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Efficacy in Experiments
| Potential Cause | Troubleshooting Steps |
| FIN56 Degradation | 1. Prepare fresh dilutions from a new aliquot of your stock solution. 2. If the problem persists, prepare a fresh stock solution from the solid compound. 3. Review your storage and handling procedures against the recommendations in this guide. |
| Solvent Quality | 1. Ensure you are using anhydrous, high-purity DMSO. 2. Purchase a new bottle of DMSO if you suspect contamination or water absorption. |
| Experimental Conditions | 1. Verify the pH of your buffers and media to ensure they are not acidic. 2. Protect your experimental setup from direct light exposure. |
Issue 2: Precipitation in Stock or Working Solutions
| Potential Cause | Troubleshooting Steps |
| Low Temperature | 1. Gently warm the solution to 37°C. 2. Vortex or sonicate briefly to aid redissolution. |
| Moisture in Solvent | 1. Discard the current solution. 2. Prepare a new solution using fresh, anhydrous DMSO. |
| Supersaturation | 1. Ensure you have not exceeded the solubility limit of FIN56 in your chosen solvent. 2. If necessary, prepare a more dilute stock solution. |
Data Presentation
Table 1: Recommended Storage Conditions for FIN56
| Form | Solvent | Storage Temperature | Duration |
| Solid (Powder) | N/A | 0-4°C | Short-term (days to weeks) |
| Solid (Powder) | N/A | -20°C | Long-term (months to years) |
| Stock Solution | DMSO | -20°C | Up to 1 month |
| Stock Solution | DMSO | -80°C | Up to 1 year |
| Working Solution | Aqueous Buffer/Media | N/A | Use immediately |
Experimental Protocols
Protocol for Preparation of FIN56 Stock Solution
-
Materials:
-
FIN56 solid compound
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the FIN56 solid compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of FIN56 in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the FIN56 is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber vials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Visualizations
Caption: Potential degradation pathways of the FIN56 molecule.
troubleshooting FIN56 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using FIN56. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during the preparation and use of FIN56 in experimental settings.
Question: My FIN56 powder will not dissolve in my aqueous buffer. How can I prepare a stock solution?
Answer: FIN56 is a hydrophobic compound and is insoluble in water and ethanol. Therefore, it is necessary to first dissolve it in an appropriate organic solvent to create a concentrated stock solution.
-
Recommended Solvents: High-purity, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are the recommended solvents for preparing FIN56 stock solutions.
-
Protocol for Stock Solution Preparation (10 mM):
-
Equilibrate the FIN56 vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of FIN56 powder. The molecular weight of FIN56 is 517.66 g/mol .
-
Add the appropriate volume of DMSO or DMF to achieve the desired concentration (e.g., for 1 mL of a 10 mM stock solution, use 5.18 mg of FIN56).
-
Vortex or sonicate gently at room temperature until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Question: My FIN56 precipitated when I added the DMSO stock solution to my aqueous cell culture medium. What can I do to prevent this?
Answer: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like FIN56. Here are several strategies to mitigate this problem:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent toxicity and precipitation.
-
Serial Dilution: Instead of adding the concentrated stock directly to your final volume of medium, perform serial dilutions in your culture medium.
-
Pre-warming the Medium: Pre-warming the cell culture medium to 37°C before adding the FIN56 stock solution can sometimes help to improve solubility.
-
Rapid Mixing: Add the FIN56 stock solution dropwise to the culture medium while gently vortexing or swirling to ensure rapid and even distribution.
-
Use of a Surfactant (for in vivo applications): For animal studies, a formulation containing a surfactant like Tween-80 can be used to improve the solubility and bioavailability of FIN56. A published protocol for an in vivo formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]
Below is a workflow diagram for preparing a FIN56 working solution for cell culture experiments.
Frequently Asked Questions (FAQs)
What is FIN56?
FIN56 is a small molecule that acts as a specific inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[2][3][4] It is a derivative of CIL56.[5]
What is the mechanism of action of FIN56?
FIN56 induces ferroptosis through a dual mechanism:
-
GPX4 Degradation: It promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation. This action is dependent on the activity of acetyl-CoA carboxylase (ACC).
-
Squalene Synthase Activation: FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This leads to the depletion of Coenzyme Q10 (CoQ10), an endogenous antioxidant.
The following diagram illustrates the signaling pathway of FIN56-induced ferroptosis.
What are the physical and chemical properties of FIN56?
| Property | Value |
| Molecular Formula | C₂₅H₃₁N₃O₅S₂ |
| Molecular Weight | 517.66 g/mol |
| Appearance | Crystalline solid |
| CAS Number | 1083162-61-1 |
What is the solubility of FIN56?
| Solvent | Solubility |
| DMSO | 30 mg/mL |
| DMF | 30 mg/mL |
| Water | Insoluble |
| Ethanol | Insoluble |
What are the recommended storage conditions for FIN56?
-
Solid: Store at -20°C for long-term storage.
-
Stock Solutions: Store in tightly sealed vials at -20°C or -80°C. For stock solutions in DMSO, it is recommended to aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of a 10 mM FIN56 Stock Solution in DMSO
Materials:
-
FIN56 (MW: 517.66 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer or sonicator
Procedure:
-
Allow the FIN56 vial to warm to room temperature before opening.
-
Weigh out 5.18 mg of FIN56 and transfer it to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
General Protocol for Treating Cells with FIN56
Materials:
-
10 mM FIN56 stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Cells plated in appropriate culture vessels
Procedure:
-
Thaw an aliquot of the 10 mM FIN56 stock solution at room temperature.
-
Dilute the stock solution to an intermediate concentration in pre-warmed culture medium if necessary.
-
Add the desired final concentration of FIN56 (e.g., 5 µM) to the cells by adding the appropriate volume of the stock or intermediate solution. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Gently swirl the culture vessel to ensure even distribution of the compound.
-
Incubate the cells for the desired period (e.g., 10 hours) before analysis.
-
Include a vehicle control (DMSO alone) in your experiment at the same final concentration as in the FIN56-treated samples.
References
FIN56 Cytotoxicity Assay Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing FIN56 cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is FIN56 and how does it induce cell death?
A1: FIN56 is a small molecule that specifically induces a form of regulated cell death called ferroptosis.[1][2] It has a dual mechanism of action: it promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation, and it activates squalene synthase (SQS), leading to the depletion of Coenzyme Q10 (CoQ10), an important antioxidant.[3][4] This combined action results in the lethal accumulation of lipid-based reactive oxygen species (ROS) and subsequent cell death.
Q2: Which cell lines are sensitive to FIN56?
A2: FIN56 has shown efficacy in a variety of cancer cell lines, particularly those with RAS mutations. Sensitivity can vary between cell lines. For example, glioblastoma cell lines LN229 and U118 have shown IC50 values of 4.2 µM and 2.6 µM, respectively, after 24 hours of treatment. Bladder cancer cell lines such as J82, 253J, T24, and RT-112 are also susceptible to FIN56-induced cytotoxicity. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: What are the key hallmarks of FIN56-induced ferroptosis that I can measure?
A3: The primary indicator of ferroptosis is the accumulation of lipid peroxidation. You can measure this using fluorescent probes like BODIPY™ 581/591 C11. Other key events include the degradation of GPX4, which can be assessed by western blot, and an increase in intracellular labile iron. Cell death can be quantified using standard cytotoxicity assays such as LDH release or viability assays like CCK-8 or MTT.
Q4: How can I confirm that the observed cell death is indeed ferroptosis?
A4: To confirm that FIN56 is inducing ferroptosis, you can use specific inhibitors. Ferrostatin-1 (Fer-1) and Liproxstatin-1 are potent inhibitors of ferroptosis that can rescue cells from FIN56-induced death. Additionally, iron chelators like deferoxamine (DFO) can also inhibit ferroptosis by reducing the availability of intracellular iron. If these inhibitors rescue the cell death phenotype, it strongly suggests that the mechanism is ferroptosis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Cytotoxicity Observed | 1. Suboptimal FIN56 Concentration: The concentration of FIN56 may be too low for the specific cell line. 2. Incorrect Incubation Time: The treatment duration may be too short. 3. Cell Line Resistance: The chosen cell line may be inherently resistant to ferroptosis. 4. FIN56 Degradation: The FIN56 compound may have degraded due to improper storage. | 1. Perform a Dose-Response Curve: Test a wide range of FIN56 concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 value for your cell line. 2. Optimize Incubation Time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. 3. Select a Sensitive Cell Line: If possible, use a cell line known to be sensitive to ferroptosis inducers. Check the expression levels of key proteins like GPX4 and SLC7A11. 4. Ensure Proper FIN56 Storage: Store FIN56 as a powder at -20°C and in solvent at -80°C to avoid repeated freeze-thaw cycles. |
| High Variability Between Replicates | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. Edge Effects: Evaporation from wells on the edge of the plate can concentrate compounds and affect cell growth. 3. Inconsistent Drug Addition: Pipetting errors leading to different final concentrations. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media. 3. Use a Master Mix: Prepare a master mix of the FIN56 dilution to add to the wells, ensuring consistency. |
| Inconsistent Results with Ferroptosis Inhibitors | 1. Suboptimal Inhibitor Concentration: The concentration of the inhibitor (e.g., Ferrostatin-1) may be too low to be effective. 2. Timing of Inhibitor Addition: The inhibitor may be added too late to prevent the initiation of ferroptosis. | 1. Optimize Inhibitor Concentration: Perform a dose-response experiment for the inhibitor in the presence of FIN56. 2. Co-treatment or Pre-treatment: Typically, inhibitors should be added simultaneously with or shortly before the addition of FIN56. |
| Assay Interference | 1. Compound Precipitation: High concentrations of FIN56 might precipitate, interfering with absorbance or fluorescence readings. 2. Direct Chemical Interference: FIN56 may directly react with the assay reagent. | 1. Visual Inspection: Check for precipitates in the wells under a microscope. If present, reduce the FIN56 concentration or try a different solvent. 2. Run a Cell-Free Control: Include control wells with media and FIN56 but no cells to check for direct chemical interference with your assay reagent. |
Experimental Protocols
Protocol 1: Determining the IC50 of FIN56 using a CCK-8 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
FIN56 Preparation: Prepare a 2X stock solution of FIN56 in the appropriate cell culture medium. Create a serial dilution to test a range of final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM).
-
Treatment: Remove the old medium from the wells and add 100 µL of the 2X FIN56 dilutions. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, until a visible color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Measurement of Lipid Peroxidation using BODIPY™ 581/591 C11
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with FIN56 at the desired concentration and for the optimal time determined previously.
-
Probe Loading: After treatment, remove the medium and wash the cells with PBS. Add fresh medium containing 5 µM BODIPY™ 581/591 C11 and incubate for 30 minutes at 37°C.
-
Washing: Remove the probe-containing medium and wash the cells twice with PBS.
-
Imaging or Flow Cytometry:
-
Imaging: Add fresh medium and immediately visualize the cells using a fluorescence microscope. Oxidized BODIPY will fluoresce green, while the reduced form will fluoresce red.
-
Flow Cytometry: Trypsinize and resuspend the cells in PBS. Analyze the shift in fluorescence from red to green using a flow cytometer.
-
-
Data Analysis: Quantify the increase in green fluorescence as an indicator of lipid peroxidation.
Data Presentation
Table 1: Example IC50 Values of FIN56 in Different Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| LN229 | Glioblastoma | 24 | 4.2 | |
| U118 | Glioblastoma | 24 | 2.6 | |
| Various Bladder Cancer Lines | Bladder Cancer | 72 | Varies (within µM range) |
Table 2: Common Reagents and Recommended Concentrations
| Reagent | Purpose | Typical Concentration |
| FIN56 | Ferroptosis Inducer | 1 - 50 µM |
| Ferrostatin-1 | Ferroptosis Inhibitor | 1 - 10 µM |
| Liproxstatin-1 | Ferroptosis Inhibitor | 100 - 500 nM |
| Deferoxamine (DFO) | Iron Chelator | 10 - 100 µM |
| BODIPY™ 581/591 C11 | Lipid Peroxidation Probe | 1 - 5 µM |
Mandatory Visualizations
Caption: FIN56 Signaling Pathway.
Caption: Experimental Workflow for FIN56 Cytotoxicity Assay.
References
Technical Support Center: Optimizing FIN56 Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of FIN56, a potent inducer of ferroptosis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help minimize variability and ensure robust, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
1. What is FIN56 and what is its primary mechanism of action?
FIN56 is a small molecule that has been identified as a specific inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] Its mechanism of action is twofold:
-
GPX4 Degradation: FIN56 promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for repairing lipid peroxides.[1][2][3] This degradation is dependent on the activity of acetyl-CoA carboxylase (ACC).
-
Coenzyme Q10 Depletion: FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation leads to a depletion of coenzyme Q10 (CoQ10), an endogenous antioxidant, which further sensitizes cells to ferroptosis.
2. What are the key cellular markers of FIN56-induced ferroptosis?
The primary hallmark of ferroptosis induced by FIN56 is the accumulation of lipid reactive oxygen species (ROS). Key markers to assess this include:
-
Increased Lipid Peroxidation: This can be measured using fluorescent probes such as BODIPY™ 581/591 C11.
-
Elevated Cellular ROS: General ROS levels can be detected with probes like CellROX Green Dye.
-
Decreased GPX4 Protein Levels: Western blotting can be used to confirm the degradation of the GPX4 protein.
-
Mitochondrial Morphology Changes: Transmission electron microscopy may reveal shrunken mitochondria with increased membrane density.
3. What is the recommended concentration range and treatment duration for FIN56?
The optimal concentration and treatment time for FIN56 are highly cell-line dependent. It is crucial to perform a dose-response and time-course experiment for your specific cell model. However, based on published studies, a general range can be provided:
| Cell Line Type | Effective Concentration Range | Typical Treatment Duration |
| Glioblastoma (LN229, U118) | 1 - 5 µM | 24 - 72 hours |
| Bladder Cancer (J82, 253J, T24) | 2 - 5 µM | 6 - 72 hours |
| Fibrosarcoma (HT-1080) | 5 µM | 10 hours |
4. How should FIN56 be stored and handled?
Proper storage and handling of FIN56 are critical to maintain its activity and ensure experimental reproducibility.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep tightly sealed and protected from moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
For preparing working solutions, it is recommended to use fresh, high-quality DMSO as moisture-absorbing DMSO can reduce solubility.
5. What are the known off-target effects of FIN56?
Currently, FIN56 is considered a specific inducer of ferroptosis. However, as with any small molecule, the possibility of off-target effects cannot be entirely ruled out and may be cell-type specific. It is good practice to include appropriate controls to confirm that the observed cell death is indeed ferroptosis.
6. Which positive and negative controls are recommended for a FIN56 experiment?
To ensure the specificity of FIN56-induced ferroptosis, the following controls are recommended:
| Control Type | Reagent | Purpose |
| Negative Control | Vehicle (e.g., DMSO) | To control for any effects of the solvent. |
| Positive Control | Other Ferroptosis Inducers (e.g., RSL3, Erastin) | To compare the effects of FIN56 to other known inducers of ferroptosis. |
| Inhibitor Control | Ferrostatin-1 (Fer-1), Liproxstatin-1 | To confirm that the observed cell death is due to ferroptosis by inhibiting it. |
| Inhibitor Control | α-tocopherol (Vitamin E) | To demonstrate the role of lipid peroxidation in the observed cell death. |
| Alternative Cell Death Inhibitors | Z-VAD-FMK (apoptosis), Necrosulfonamide (necroptosis) | To rule out the involvement of other cell death pathways. |
Troubleshooting Guide
1. Problem: I am not observing the expected level of cell death with FIN56.
| Possible Cause | Suggested Solution |
| Suboptimal FIN56 Concentration | Perform a dose-response experiment with a broad range of FIN56 concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your cell line. |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal time point for observing maximal cell death. |
| Cell Line Resistance | Some cell lines may be inherently resistant to ferroptosis. Consider trying a different ferroptosis inducer (e.g., RSL3) or using a cell line known to be sensitive to FIN56 for positive control experiments. The expression levels of GPX4 and other factors involved in lipid metabolism can influence sensitivity. |
| Issues with FIN56 Reagent Quality or Storage | Ensure that FIN56 has been stored correctly and that stock solutions are not subjected to multiple freeze-thaw cycles. If in doubt, purchase a fresh batch of the compound. Prepare working solutions fresh for each experiment. |
2. Problem: High variability between replicate experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Culture Conditions | Maintain consistent cell density, passage number, and media composition across all experiments. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Variability in FIN56 Preparation and Application | Prepare a master mix of the final FIN56 concentration in the culture medium to add to all replicate wells to ensure consistency. Ensure thorough but gentle mixing after adding FIN56 to the cells. |
| Inconsistent Timing of Assays | Perform all assay measurements at the same time point after FIN56 treatment for all replicates and experiments. |
3. Problem: Difficulty in detecting markers of ferroptosis.
| Possible Cause | Suggested Solution |
| Incorrect Assay Timing | The accumulation of lipid ROS can be an early event. Perform a time-course experiment to determine the optimal time point for detecting your marker of interest. For example, GPX4 degradation may be detectable before significant cell death is observed. |
| Low Sensitivity of the Detection Method | Ensure your detection method is sensitive enough. For fluorescence-based assays, optimize probe concentration and incubation time. For western blotting, ensure efficient protein extraction and use a validated antibody for GPX4. |
| Inappropriate Assay for the Specific Marker | Use well-established and validated assays for each marker. For lipid peroxidation, C11-BODIPY is a ratiometric probe that can provide more robust data. For cell death, using a real-time assay can provide more dynamic information. |
Experimental Protocols
Protocol 1: Assessment of FIN56-Induced Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
FIN56 Preparation: Prepare a series of FIN56 dilutions in complete culture medium at 2x the final desired concentration.
-
Treatment: Remove the existing medium from the cells and add the 2x FIN56 dilutions. Also include a vehicle control (e.g., DMSO) and positive controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Assess cell viability using a suitable method, such as the CCK-8 assay or CellTiter-Glo® Luminescent Cell Viability Assay. Follow the manufacturer's instructions for the chosen assay.
-
Data Analysis: Normalize the results to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Detection of Lipid Peroxidation using C11-BODIPY 581/591
-
Cell Seeding and Treatment: Seed cells in a suitable format for microscopy or flow cytometry (e.g., glass-bottom dish or 6-well plate). Treat the cells with FIN56 at the desired concentration and for the optimal duration determined previously.
-
Probe Staining: Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C.
-
Cell Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Imaging or Flow Cytometry:
-
Microscopy: Image the cells immediately using a fluorescence microscope with appropriate filters for the oxidized (green fluorescence) and reduced (red fluorescence) forms of the probe.
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer, measuring the fluorescence in the green and red channels.
-
-
Data Analysis: Quantify the ratio of green to red fluorescence. An increase in this ratio indicates an increase in lipid peroxidation.
Visualizing FIN56's Mechanism
To further clarify the mechanism of action of FIN56 and a general experimental workflow, the following diagrams are provided.
References
Validation & Comparative
A Comparative Guide to the Mechanisms of Action of FIN56 and Erastin in Inducing Ferroptosis
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various physiological and pathological contexts, including cancer and neurodegeneration. Two of the most widely used small molecules to induce ferroptosis are erastin and FIN56. While both culminate in the same lethal outcome, their mechanisms of action are distinct, engaging different cellular pathways to trigger lipid peroxidation. This guide provides a detailed comparison of their modes of action, supported by experimental data and protocols for researchers in cell biology and drug development.
Core Mechanisms of Action: A Tale of Two Pathways
Erastin and FIN56 are classified as ferroptosis-inducing compounds (FINs), yet they operate through fundamentally different upstream signaling events. Erastin is a canonical inhibitor of the cystine/glutamate antiporter system Xc-, thereby depleting the cell of a crucial antioxidant precursor. In contrast, FIN56 employs a dual-pronged attack, directly targeting the primary ferroptosis suppressor enzyme, GPX4, for degradation while also disrupting the synthesis of an essential endogenous antioxidant, coenzyme Q10.
Erastin: The System Xc- Inhibitor
Erastin was one of the first compounds identified to induce ferroptosis.[1][2] Its principal mechanism involves the direct inhibition of system Xc-, a plasma membrane antiporter composed of two subunits: SLC7A11 and SLC3A2.[3]
-
Inhibition of Cystine Uptake: System Xc- mediates the uptake of extracellular cystine in exchange for intracellular glutamate.[3] Erastin blocks the transporter activity of SLC7A11, leading to a rapid depletion of intracellular cystine.[3]
-
Glutathione (GSH) Depletion: Cystine is quickly reduced to cysteine within the cell, which is the rate-limiting substrate for the synthesis of glutathione (GSH), a major intracellular antioxidant. By blocking cystine import, erastin causes a dramatic reduction in GSH levels.
-
GPX4 Inactivation: Glutathione peroxidase 4 (GPX4) is a unique enzyme that utilizes GSH as a cofactor to reduce toxic lipid hydroperoxides (LOOH) to non-toxic lipid alcohols (LOH). The depletion of GSH renders GPX4 inactive, crippling the cell's primary defense against lipid peroxidation.
-
Lipid Peroxidation: Without functional GPX4, iron-dependent enzymatic and non-enzymatic processes lead to the uncontrolled accumulation of lipid reactive oxygen species (ROS), resulting in oxidative damage to cell membranes and subsequent cell death.
Additionally, some studies suggest that erastin can also act on mitochondrial voltage-dependent anion channels (VDACs), which may contribute to mitochondrial dysfunction and ROS production.
FIN56: A Dual-Mechanism Inducer
FIN56 is a more recently identified ferroptosis inducer that acts downstream of erastin's target. It triggers ferroptosis through two distinct but complementary mechanisms that converge on the accumulation of lipid peroxides.
-
GPX4 Degradation: FIN56 promotes the degradation of the GPX4 protein. This mechanism is distinct from the indirect inactivation caused by erastin. The process requires the activity of acetyl-CoA carboxylase (ACC) and can be mediated by autophagy.
-
Coenzyme Q10 (CoQ10) Depletion: FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This pathway is responsible for cholesterol biosynthesis. The activation of SQS shunts the precursor farnesyl pyrophosphate (FPP) towards squalene synthesis, thereby depleting the pool available for the production of other essential molecules, including the potent lipophilic antioxidant Coenzyme Q10 (CoQ10). CoQ10 can independently suppress lipid peroxidation, and its depletion further sensitizes cells to ferroptosis.
This dual mechanism makes FIN56 a potent ferroptosis inducer, capable of overcoming resistance mechanisms that might affect single-target agents.
Comparative Summary of Mechanisms
| Feature | Erastin | FIN56 |
| Primary Target(s) | System Xc- (SLC7A11), VDACs | GPX4, Squalene Synthase (SQS) |
| Effect on GPX4 | Indirect inactivation via GSH depletion | Promotes protein degradation |
| Effect on GSH | Depletes intracellular GSH levels | No direct effect on GSH synthesis |
| Key Pathway(s) Involved | Amino acid transport, Glutathione metabolism | Mevalonate pathway, Autophagy, Protein degradation |
| Additional Effects | May induce ER stress | Depletes Coenzyme Q10 |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct molecular pathways initiated by erastin and FIN56.
References
A Comparative Guide to Ferroptosis Induction: FIN56 vs. RSL3
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue for various diseases, including cancer. Two of the most widely used small molecule inducers of ferroptosis are FIN56 and RSL3. While both effectively trigger this cell death pathway, they do so through distinct mechanisms, leading to differences in their efficacy, specificity, and experimental utility. This guide provides an objective comparison of FIN56 and RSL3, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanisms of Action: A Tale of Two Pathways
RSL3 and FIN56 both ultimately lead to the inactivation of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid peroxides. However, they achieve this through different means.
RSL3 is a class II ferroptosis inducer that acts as a direct and covalent inhibitor of GPX4. By binding to the active site of GPX4, RSL3 irreversibly inactivates the enzyme, leading to a rapid accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.
FIN56 , on the other hand, is a class III ferroptosis inducer with a dual mechanism of action. Firstly, it promotes the degradation of GPX4 protein in a process that is dependent on the activity of acetyl-CoA carboxylase (ACC). Secondly, FIN56 activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation leads to a depletion of Coenzyme Q10 (CoQ10), a potent lipophilic antioxidant, further sensitizing the cell to lipid peroxidation.[1][2]
Comparative Performance Data
The efficacy of FIN56 and RSL3 in inducing ferroptosis can vary depending on the cell line and experimental conditions. The following tables summarize key quantitative data from various studies.
| Cell Line | FIN56 IC50/EC50 (µM) | RSL3 IC50/EC50 (µM) | Reference |
| Biliary Tract Cancer Cells | Not calculable | ~1-10 | [3] |
| A549 (Cisplatin-Resistant) | 12.71 | Not specified | [4] |
| HT-1080 | ~5 | ~0.5 | [5] |
| HT-29 | ~10 | Not specified | |
| Caco-2 | ~15 | Not specified | |
| HFF (Normal) | 24.97 | Not specified | |
| Table 1: Comparative IC50/EC50 values of FIN56 and RSL3 in various cell lines. |
| Parameter | FIN56 | RSL3 | Reference |
| Lipid Peroxidation | Induces lipid peroxidation, with significant effects observed at 10 µM in HT-1080 cells. | Potently induces lipid peroxidation, with effects seen at concentrations as low as 0.5 µM in HT-1080 cells. | |
| Coenzyme Q10 Levels | Leads to the depletion of Coenzyme Q10. | Does not directly affect Coenzyme Q10 levels. | |
| Kinetics of ROS Induction | Slower induction of ROS accumulation compared to RSL3. | Rapid induction of ROS accumulation. | |
| Table 2: Comparison of the effects of FIN56 and RSL3 on key ferroptotic markers. |
Signaling Pathway Diagrams
The distinct mechanisms of FIN56 and RSL3 are illustrated in the following signaling pathway diagrams created using the DOT language.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in experimental design.
Cell Viability Assay (CCK-8)
This protocol is adapted from standard Cell Counting Kit-8 (CCK-8) methodologies.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of FIN56 and RSL3 in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lipid Peroxidation Assay (C11-BODIPY)
This protocol is based on the use of the fluorescent lipid peroxidation sensor C11-BODIPY™ 581/591.
Materials:
-
C11-BODIPY™ 581/591
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare a 10 mM stock solution of C11-BODIPY™ 581/591 in anhydrous DMSO.
-
Seed cells in an appropriate culture vessel (e.g., 6-well plate or chamber slide) and allow them to adhere overnight.
-
Treat cells with FIN56, RSL3, or vehicle control for the desired time.
-
During the last 30-60 minutes of treatment, add C11-BODIPY™ to the culture medium at a final concentration of 1-10 µM.
-
Wash the cells twice with PBS.
-
Analyze the cells immediately by fluorescence microscopy or flow cytometry.
-
Microscopy: Capture images using filters for both the reduced (Excitation/Emission: ~581/591 nm) and oxidized (Excitation/Emission: ~488/510 nm) forms of the dye.
-
Flow Cytometry: Excite the cells with a 488 nm laser and collect emissions in the green (~510-530 nm) and red (>580 nm) channels.
-
-
Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity. An increase in this ratio indicates a higher level of lipid peroxidation.
Experimental Workflow Comparison
The following diagram illustrates a typical experimental workflow for comparing the effects of FIN56 and RSL3.
Conclusion
Both FIN56 and RSL3 are valuable tools for inducing ferroptosis, but their distinct mechanisms of action should be carefully considered when designing experiments. RSL3 offers a rapid and direct method for inhibiting GPX4, making it suitable for studies focused on the immediate consequences of GPX4 inactivation. FIN56, with its dual mechanism of GPX4 degradation and CoQ10 depletion, provides a model for studying more complex and potentially more physiologically relevant pathways of ferroptosis induction. The choice between these two compounds will ultimately depend on the specific research question and the biological context being investigated.
References
- 1. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferroptosis as a Potential Cell Death Mechanism Against Cisplatin-Resistant Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to GPX4 Inhibitors: FIN56 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The induction of ferroptosis, an iron-dependent form of regulated cell death, has emerged as a promising therapeutic strategy for cancers resistant to conventional therapies. Central to this pathway is Glutathione Peroxidase 4 (GPX4), a selenoprotein that functions as a crucial guardian against the lethal accumulation of lipid peroxides. Consequently, inhibiting GPX4 is a focal point of anti-cancer drug discovery. This guide provides an objective comparison of FIN56, a notable ferroptosis inducer, with other widely used GPX4 inhibitors, supported by experimental data to inform compound selection in research settings.
Mechanism of Action: A Diverse Landscape
GPX4 inhibitors can be broadly categorized based on their mechanism of action. While some directly target the enzyme, others, like FIN56, employ more complex strategies.
-
FIN56: Classified as a Type 3 ferroptosis inducer, FIN56 exhibits a unique dual mechanism. It promotes the degradation of the GPX4 protein and separately binds to and activates squalene synthase (SQS).[1][2][3] The activation of SQS, an enzyme in the mevalonate pathway, leads to the depletion of Coenzyme Q10 (CoQ10), an endogenous antioxidant, thereby sensitizing cells to ferroptosis.[1][2] The degradation of GPX4 by FIN56 is a distinct process that requires the activity of acetyl-CoA carboxylase (ACC) and can be mediated by autophagy.
-
RSL3 ((1S,3R)-RSL3): This compound is a well-characterized and potent Class II ferroptosis inducer. RSL3 is understood to act as a direct, covalent inhibitor of GPX4, binding to the selenocysteine residue in the enzyme's active site. However, some recent evidence suggests that RSL3 may not directly inhibit purified GPX4 but instead targets Thioredoxin Reductase 1 (TXNRD1) in a cellular context, leading to GPX4 inactivation.
-
ML162: Similar to RSL3, ML162 is classified as a direct, covalent Class II inhibitor of GPX4. It possesses an activated alkyl chloride moiety that is thought to covalently bind to the active site of GPX4. Like RSL3, its direct interaction with GPX4 has been questioned, with studies suggesting it may also act via inhibition of TXNRD1.
-
FINO2: This compound is an endoperoxide-containing 1,2-dioxolane that initiates ferroptosis through a multipronged mechanism. Unlike FIN56, it does not cause the degradation of GPX4 protein. Instead, FINO2 indirectly inhibits GPX4's enzymatic function while also directly oxidizing iron, leading to widespread lipid peroxidation.
Signaling and Workflow Diagrams
To visualize these complex interactions, the following diagrams illustrate the key pathways and a general experimental workflow.
References
- 1. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Validating FIN56-Induced Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of FIN56, a potent inducer of ferroptosis, with other commonly used ferroptosis inducers. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the underlying pathways and workflows to assist researchers in designing and interpreting their experiments.
Understanding FIN56 and its Place Among Ferroptosis Inducers
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Several classes of small molecules, known as ferroptosis inducers (FINs), can trigger this process through distinct mechanisms. FIN56 is a Class III FIN that employs a dual mechanism of action: it promotes the degradation of Glutathione Peroxidase 4 (GPX4) and activates squalene synthase, leading to the depletion of Coenzyme Q10 (CoQ10), an endogenous antioxidant.[1][2][3] This dual action makes FIN56 a potent and specific tool for studying ferroptosis.
For a comprehensive validation of FIN56-induced ferroptosis, it is crucial to compare its effects with other well-characterized inducers that act on different nodes of the ferroptosis pathway. This guide focuses on comparing FIN56 with two other widely used ferroptosis inducers:
-
Erastin (Class I FIN): Inhibits the system Xc- cystine/glutamate antiporter, leading to depletion of intracellular cysteine and subsequently glutathione (GSH), a critical cofactor for GPX4.[4]
-
RSL3 (Class II FIN): Directly inhibits the enzymatic activity of GPX4.[4]
By comparing the biochemical and cellular outcomes of FIN56 treatment with those of Erastin and RSL3, researchers can confirm the on-target effects of FIN56 and gain a deeper understanding of its unique mechanism.
Quantitative Comparison of Ferroptosis Inducers
The following tables summarize the differential effects of FIN56, Erastin, and RSL3 on key hallmarks of ferroptosis. The data presented is a synthesis from multiple studies to provide a comparative overview.
| Parameter | FIN56 | Erastin | RSL3 | Reference |
| Mechanism of Action | GPX4 degradation & CoQ10 depletion | System Xc- inhibition | Direct GPX4 inhibition | |
| Lipid ROS Accumulation | Significant increase | Significant increase | Significant increase | |
| Glutathione (GSH) Levels | No significant change | Significant decrease | No significant change | |
| GPX4 Protein Levels | Significant decrease | No significant change | No significant change | |
| Intracellular Labile Iron | Increase | Increase | Increase |
Note: The magnitude of effects can vary depending on the cell line, concentration, and treatment duration.
Key Experiments for Validating FIN56-Induced Ferroptosis
To rigorously validate that FIN56 induces cell death through ferroptosis, a series of key experiments should be performed. Below are detailed protocols for these essential assays.
Measurement of Lipid Peroxidation
A hallmark of ferroptosis is the accumulation of lipid reactive oxygen species (ROS). The fluorescent probe C11-BODIPY 581/591 is a sensitive indicator of lipid peroxidation.
Experimental Protocol: C11-BODIPY 581/591 Staining
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for microscopy or flow cytometry) and allow them to adhere overnight.
-
Treatment: Treat cells with FIN56, Erastin, RSL3, and a vehicle control at desired concentrations and time points. Include a positive control for ferroptosis inhibition, such as ferrostatin-1 (1 µM).
-
Probe Preparation: Prepare a 10 mM stock solution of C11-BODIPY 581/591 in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 1-2 µM in pre-warmed cell culture medium.
-
Staining: Remove the treatment medium and incubate the cells with the C11-BODIPY working solution for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with Hank's Balanced Salt Solution (HBSS) or PBS.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Acquire images using appropriate filter sets to detect both the reduced (red fluorescence, Ex/Em ~581/591 nm) and oxidized (green fluorescence, Ex/Em ~488/510 nm) forms of the probe. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells and resuspend them in HBSS. Analyze the fluorescence in the appropriate channels (e.g., FITC for green and PE for red). An increase in the percentage of green-positive cells or a shift in the green fluorescence intensity indicates lipid peroxidation.
-
Assessment of Glutathione Depletion
FIN56 is not expected to deplete cellular glutathione (GSH) levels, which distinguishes it from Class I FINs like Erastin.
Experimental Protocol: Colorimetric Glutathione Assay
This protocol is based on the recycling of GSH by glutathione reductase and the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Sample Preparation:
-
Cell Lysate: Treat cells as described above. After treatment, wash the cells with cold PBS and lyse them in a suitable buffer (e.g., 0.1 M phosphate buffer with 1 mM EDTA). Deproteinate the lysate using 5% sulfosalicylic acid (SSA).
-
Standard Curve: Prepare a series of GSH standards of known concentrations.
-
-
Assay Procedure:
-
Add the deproteinated cell lysate and standards to a 96-well plate.
-
Prepare a reaction mixture containing NADPH, glutathione reductase, and DTNB in assay buffer.
-
Add the reaction mixture to each well.
-
-
Measurement: Measure the absorbance at 405-415 nm at multiple time points (kinetic assay) or after a fixed incubation time (endpoint assay).
-
Calculation: Calculate the GSH concentration in the samples by comparing their absorbance to the standard curve.
Analysis of GPX4 Protein Levels
FIN56 induces the degradation of GPX4, a key distinguishing feature from Erastin and RSL3.
Experimental Protocol: Western Blotting for GPX4
-
Cell Lysis: Treat cells with FIN56, Erastin, RSL3, and a vehicle control. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the relative GPX4 protein levels.
Measurement of Intracellular Iron
An increase in the labile iron pool is a prerequisite for ferroptosis.
Experimental Protocol: Cellular Iron Assay
This protocol utilizes a chromogenic reagent that reacts with ferrous iron (Fe²⁺).
-
Cell Lysis: Treat cells as described previously. After treatment, wash the cells with cold PBS and homogenize them in 5 volumes of iron assay buffer. Centrifuge the homogenate to pellet cellular debris.
-
Iron Release: Add an iron-releasing reagent to the supernatant to release iron from proteins.
-
Colorimetric Reaction: Add a chromogenic reagent that forms a colored complex with ferrous iron.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~590 nm for ferrozine-based assays).
-
Calculation: Determine the iron concentration in the samples by comparing their absorbance to a standard curve prepared with known concentrations of an iron standard.
Visualizing the Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways of the different ferroptosis inducers and a general experimental workflow for validating FIN56-induced ferroptosis.
Caption: FIN56 dual mechanism of action.
Caption: Comparison of ferroptosis inducer mechanisms.
Caption: Experimental workflow for validation.
By employing these comparative approaches and detailed protocols, researchers can confidently validate the mechanism of FIN56-induced ferroptosis and contribute to the growing body of knowledge on this important form of regulated cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Induction of Ferroptosis: A Comparative Guide to FIN56 and its Combinations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ferroptosis inducer FIN56 and its synergistic effects with other agents. We delve into the experimental data supporting these synergies, detail the underlying mechanisms, and provide standardized protocols for reproducing and expanding upon these findings.
FIN56: A Dual-Mechanism Ferroptosis Inducer
FIN56 is a potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Unlike other ferroptosis inducers, FIN56 employs a dual mechanism of action, making it a subject of significant interest in cancer research and drug development. It concurrently promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme in the antioxidant defense system, and depletes Coenzyme Q10 (CoQ10), an essential antioxidant. This multifaceted approach can overcome resistance mechanisms that may limit the efficacy of single-target ferroptosis inducers.
Synergistic Combinations with FIN56
The unique mechanism of FIN56 makes it an ideal candidate for combination therapies. By targeting multiple nodes within the ferroptosis pathway and related signaling networks, synergistic effects can be achieved, leading to enhanced cancer cell killing. This section compares the synergistic potential of FIN56 with various other agents.
Quantitative Comparison of FIN56 Synergies
The following tables summarize the quantitative data from studies investigating the synergistic effects of FIN56 with other compounds. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][2][3][4][5]
Table 1: Synergistic Effect of FIN56 with the mTOR Inhibitor Torin 2 in Bladder Cancer Cells
| Cell Line | Treatment | Effect | Combination Index (CI) | Reference |
| 253J | FIN56 + Torin 2 | Cytotoxicity | < 1 | |
| T24 | FIN56 + Torin 2 | Cytotoxicity | < 1 |
Table 2: Synergistic Effect of FIN56 with the NRF2 Inhibitor ML385 in Acute Myeloid Leukemia (AML) Cells
| Cell Line | Treatment | % Annexin V+ Cells (Mean ± SD) | Reference |
| MV4;11 | FIN56 (10 µM) | ~20% | |
| ML385 (10 µM) | ~15% | ||
| FIN56 (10 µM) + ML385 (10 µM) | ~55% | ||
| Kasumi-1 | FIN56 (10 µM) | ~18% | |
| ML385 (10 µM) | ~10% | ||
| FIN56 (10 µM) + ML385 (10 µM) | ~45% |
Table 3: Synergistic Potential of FIN56 with Other Ferroptosis Inducers and Therapies
| Combination Partner | Mechanism of Synergy | Supporting Evidence | Reference |
| RSL3 | Both target GPX4 (RSL3 inhibits, FIN56 degrades) | Enhanced cell death in AML cells | |
| Buthionine Sulfoximine (BSO) | BSO depletes glutathione, a necessary cofactor for GPX4 | BSO is known to synergize with agents that increase oxidative stress | |
| Photodynamic Therapy (PDT) | PDT generates ROS, overwhelming the antioxidant capacity reduced by FIN56 | General principle of synergy between ferroptosis inducers and PDT established | |
| Hyperthermia (with iron oxide nanoparticles) | Hyperthermia enhances Fenton reaction, increasing ROS production | Synergistic anti-tumor effect observed in osteosarcoma models |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of FIN56 with other agents are rooted in their complementary mechanisms of action that converge on the ferroptosis pathway.
Caption: FIN56 induces ferroptosis through GPX4 degradation and CoQ10 depletion.
The synergy with other ferroptosis inducers can be understood through their combined assault on the cell's antioxidant defenses.
Caption: Synergistic partners of FIN56 enhance ferroptosis through various mechanisms.
Experimental Protocols
To facilitate further research, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with FIN56 alone, the synergistic partner alone, and the combination at various concentrations. Include a vehicle-treated control group. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values and Combination Index (CI) using appropriate software (e.g., CompuSyn).
Lipid Peroxidation Assay (C11-BODIPY 581/591)
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slides) and treat with the compounds as described for the cell viability assay.
-
Probe Staining: At the end of the treatment period, remove the medium and wash the cells with PBS. Incubate the cells with 2.5 µM C11-BODIPY 581/591 probe in serum-free medium for 30 minutes at 37°C.
-
Image Acquisition (Microscopy): Wash the cells with PBS and acquire images using a fluorescence microscope. The oxidized probe will fluoresce green (Ex/Em ~488/510 nm), and the reduced probe will fluoresce red (Ex/Em ~581/591 nm).
-
Flow Cytometry Analysis: For quantitative analysis, detach the cells, wash with PBS, and resuspend in a suitable buffer. Analyze the cells using a flow cytometer, measuring the fluorescence intensity in both the green and red channels.
-
Data Analysis: The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.
Western Blot for GPX4
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Diagram
Caption: A typical workflow for assessing the synergy of FIN56 with other compounds.
Conclusion
FIN56 stands out as a promising ferroptosis inducer due to its dual mechanism of action. This guide highlights its potential for synergistic combinations with a range of other anti-cancer agents. The provided quantitative data and experimental protocols offer a solid foundation for researchers to explore and validate these synergistic interactions further. The development of combination therapies centered around FIN56 could pave the way for more effective and robust anti-cancer treatments that can overcome existing resistance mechanisms.
References
- 1. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 2. punnettsquare.org [punnettsquare.org]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validating FIN56 Target Engagement: A Comparative Guide
For researchers, scientists, and drug development professionals, validating that a small molecule interacts with its intended cellular targets is a critical step in drug discovery. This guide provides a comparative overview of FIN56, a known inducer of ferroptosis, and its alternatives. We present supporting experimental data, detailed methodologies for key validation assays, and visualizations of the underlying biological processes and experimental workflows.
FIN56 is a potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] Its unique dual mechanism of action makes it a valuable tool for studying this cell death pathway and a potential therapeutic agent.[2][3] FIN56 concurrently promotes the degradation of Glutathione Peroxidase 4 (GPX4) and activates squalene synthase (SQS), leading to the depletion of Coenzyme Q10 (CoQ10), an endogenous antioxidant.[3] This two-pronged attack on cellular antioxidant defenses makes FIN56 an effective ferroptosis inducer, even in cells resistant to other agents.
Comparative Performance of Ferroptosis Inducers
To objectively assess the efficacy of FIN56, it is essential to compare its performance against other commonly used ferroptosis inducers, such as RSL3 and Erastin. RSL3 acts as a direct inhibitor of GPX4, while Erastin inhibits the cystine/glutamate antiporter (system Xc-), leading to glutathione depletion and subsequent GPX4 inactivation.
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following tables summarize the IC50 values of FIN56, RSL3, and Erastin in various cancer cell lines.
Table 1: IC50 Values of FIN56 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| LN229 | Glioblastoma | 4.2 | |
| U118 | Glioblastoma | 2.6 | |
| HT-29 | Colorectal Cancer | Not specified, but effective | |
| Caco-2 | Colorectal Cancer | Not specified, but effective | |
| Biliary Tract Cancer Cells | Biliary Tract Cancer | 3.2 - 50 |
Table 2: IC50 Values of RSL3 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| HCT116 | Colorectal Cancer | 4.084 (24h) | |
| LoVo | Colorectal Cancer | 2.75 (24h) | |
| HT29 | Colorectal Cancer | 12.38 (24h) | |
| HN3 | Head and Neck Cancer | 0.48 (72h) | |
| HN3-rslR (resistant) | Head and Neck Cancer | 5.8 (72h) | |
| Luminal Breast Cancer (6/9 cell lines) | Breast Cancer | < 2 |
Table 3: IC50 Values of Erastin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| HeLa | Cervical Cancer | 30.88 (24h) | |
| SiHa | Cervical Cancer | 29.40 (24h) | |
| MDA-MB-231 | Breast Cancer | 40 (24h) | |
| MCF-7 | Breast Cancer | 80 (24h) | |
| HGC-27 | Gastric Cancer | 14.39 |
Experimental Protocols for Target Engagement Validation
Validating the dual mechanism of action of FIN56 requires specific assays to confirm GPX4 degradation and SQS activation, alongside the downstream consequence of lipid peroxidation.
GPX4 Degradation Assay via Western Blotting
This protocol details the detection of decreased GPX4 protein levels in cells treated with FIN56.
Materials:
-
Cell line of interest (e.g., HT-1080, PANC1)
-
FIN56
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of FIN56 (e.g., 2 µM, 5 µM) and a vehicle control (DMSO) for a specified time (e.g., 12 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against GPX4 and a loading control overnight at 4°C. Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the GPX4 band intensity relative to the loading control in FIN56-treated cells indicates protein degradation.
Squalene Synthase (SQS) Activity Assay
This protocol outlines a method to measure the activation of SQS by FIN56.
Materials:
-
Purified SQS enzyme or cell lysate containing SQS
-
FIN56
-
Farnesyl pyrophosphate (FPP)
-
NADPH
-
Magnesium chloride (MgCl2)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Spectrofluorometer or plate reader capable of measuring NADPH fluorescence
Procedure:
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing assay buffer, MgCl2, and NADPH.
-
Compound Addition: Add FIN56 at various concentrations or a vehicle control to the respective wells.
-
Enzyme Addition: Add the purified SQS enzyme or cell lysate to each well.
-
Initiate Reaction: Start the reaction by adding the substrate, FPP.
-
Kinetic Measurement: Immediately begin measuring the decrease in NADPH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over time. The rate of NADPH consumption is proportional to SQS activity. An increased rate in the presence of FIN56 indicates enzyme activation.
Lipid Peroxidation Assay using C11-BODIPY 581/591
This protocol describes the detection of lipid peroxidation, a key downstream event of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cell line of interest
-
FIN56, RSL3, Erastin (for comparison)
-
Ferrostatin-1 (ferroptosis inhibitor control)
-
C11-BODIPY 581/591 probe
-
Complete cell culture medium
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate, chamber slides). Treat the cells with FIN56 and other ferroptosis inducers at their respective IC50 concentrations for a predetermined time (e.g., 4 hours). Include a vehicle control and a co-treatment with Ferrostatin-1.
-
Probe Loading: After treatment, incubate the cells with C11-BODIPY 581/591 (e.g., 2 µM) for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Imaging/Flow Cytometry: Analyze the cells using a fluorescence microscope or flow cytometer. The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
Visualizing the Pathways and Workflows
Diagrams are essential for understanding the complex signaling pathways and experimental procedures involved in validating FIN56 target engagement.
Caption: FIN56 dual mechanism of action.
Caption: Experimental workflow for FIN56 target validation.
References
FIN56: A Comparative Analysis of a Novel Ferroptosis Inducer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of FIN56, a novel inducer of ferroptosis, with other well-characterized lethal compounds. The information is curated to provide an objective overview of its specificity, mechanism of action, and performance based on available experimental data.
Introduction to FIN56 and Ferroptosis
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides.[1] It has emerged as a promising therapeutic strategy for cancers that are resistant to traditional apoptosis-inducing treatments.[2][3] Ferroptosis inducers are broadly classified based on their mechanism of action. FIN56 is a specific inducer of ferroptosis, notable for its dual mechanism of action.[4][5]
Mechanism of Action: FIN56 in Comparison to Other Ferroptosis Inducers
FIN56 is distinguished from other ferroptosis inducers by its unique dual-targeting mechanism:
-
GPX4 Degradation: FIN56 promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides. This action is distinct from Class II inducers like RSL3, which directly inhibit GPX4 activity.
-
Squalene Synthase (SQS) Activation: FIN56 binds to and activates squalene synthase, an enzyme in the cholesterol biosynthesis pathway. This activation leads to the depletion of Coenzyme Q10 (CoQ10), a potent lipophilic antioxidant, further sensitizing cells to lipid peroxidation.
This dual mechanism suggests that FIN56 may be effective in overcoming resistance mechanisms that might arise from targeting only a single node in the ferroptosis pathway.
In contrast, other common ferroptosis inducers have more singular primary targets:
-
Class I Inducers (e.g., Erastin): These compounds, such as erastin, inhibit the system Xc- cystine/glutamate antiporter, leading to depletion of intracellular cysteine, a precursor for the antioxidant glutathione (GSH). The resulting GSH depletion inactivates GPX4.
-
Class II Inducers (e.g., RSL3): This class of compounds, including RSL3, directly and covalently inhibits GPX4, the central regulator of ferroptosis.
Data Presentation: Potency of Ferroptosis Inducers
The following tables summarize the half-maximal inhibitory concentration (IC50) values for FIN56, RSL3, and erastin in various cancer cell lines as reported in the literature. It is important to note that these values are from different studies and direct, head-to-head comparisons across a standardized panel of cell lines are limited. Experimental conditions such as cell density and incubation time can influence IC50 values.
Table 1: IC50 Values for FIN56
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LN229 | Glioblastoma | 4.2 | |
| U118 | Glioblastoma | 2.6 | |
| A549 (cisplatin-resistant) | Lung Cancer | 12.71 | |
| HT-29 | Colorectal Cancer | Not specified | |
| Caco-2 | Colorectal Cancer | Not specified |
Table 2: IC50 Values for RSL3
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | 4.084 (24h) | |
| LoVo | Colorectal Cancer | 2.75 (24h) | |
| HT29 | Colorectal Cancer | 12.38 (24h) | |
| HN3 | Head and Neck Cancer | 0.48 (72h) | |
| A549 | Lung Cancer | 0.5 (24h) | |
| H1975 | Lung Cancer | 0.15 (24h) | |
| MCF7 | Breast Cancer | > 2 | |
| MDAMB415 | Breast Cancer | > 2 | |
| ZR75-1 | Breast Cancer | > 2 |
Table 3: IC50 Values for Erastin
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | ~3.5 | |
| NCI-H1975 | Lung Cancer | ~5 | |
| MDA-MB-231 | Breast Cancer | 40 (24h) | |
| MCF-7 | Breast Cancer | 80 (24h) | |
| HGC-27 | Gastric Cancer | 14.39 |
Specificity and Off-Target Effects
The specificity of a chemical probe is crucial for its utility in research and as a potential therapeutic.
FIN56: The dual-targeting mechanism of FIN56 on GPX4 and SQS is well-documented. While this provides a multi-pronged attack on the ferroptosis pathway, comprehensive proteomic studies to identify other potential off-target interactions are not yet widely available in the public domain. Its specificity is suggested to be higher than compounds that induce glutathione depletion, which can have broader effects on cellular redox balance.
RSL3: While RSL3 is a potent and widely used GPX4 inhibitor, some studies suggest it may have off-target effects. At higher concentrations, its lethal effects cannot be rescued by ferroptosis inhibitors, indicating off-mechanism activity. There is also evidence that RSL3 may inhibit other selenoproteins besides GPX4.
Erastin: As an inhibitor of the system Xc- antiporter, erastin's effects are not limited to inducing ferroptosis. The disruption of glutamate and cysteine transport can have broader metabolic consequences.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays used to characterize FIN56 and other ferroptosis inducers.
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the cytotoxic effects of compounds.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
FIN56, RSL3, erastin, and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (FIN56, RSL3, erastin) in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values by plotting a dose-response curve.
Western Blot for GPX4 Degradation
This protocol is used to determine the effect of FIN56 on the protein levels of GPX4.
Materials:
-
Cancer cell lines
-
6-well plates
-
FIN56 and other test compounds
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of FIN56 or other compounds for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
Squalene Synthase (SQS) Activity Assay
This is a generalized protocol for a fluorescence-based assay to measure SQS activity, which is activated by FIN56. The assay measures the consumption of NADPH.
Materials:
-
Purified SQS enzyme or cell lysate containing SQS
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Farnesyl pyrophosphate (FPP) substrate
-
NADPH
-
FIN56 or other test compounds
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~340 nm, Emission ~460 nm)
Procedure:
-
Prepare a reaction mixture in the assay buffer containing NADPH and the SQS enzyme source.
-
Add FIN56 or other test compounds at various concentrations to the appropriate wells. Include a vehicle control.
-
Pre-incubate the mixture for a short period at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the FPP substrate to all wells.
-
Immediately start monitoring the decrease in NADPH fluorescence over time using a fluorescence microplate reader.
-
The rate of NADPH consumption is proportional to the SQS activity. Calculate the initial reaction velocity for each condition.
-
Plot the reaction velocity against the concentration of FIN56 to determine its effect on SQS activity.
Mandatory Visualization
Below are diagrams generated using Graphviz to illustrate key pathways and workflows.
Caption: Dual mechanism of action of FIN56 leading to ferroptosis.
Caption: Comparison of the mechanisms of different classes of ferroptosis inducers.
Caption: General experimental workflow for comparing ferroptosis inducers.
References
- 1. researchgate.net [researchgate.net]
- 2. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights Into Ferroptosis, a Novel Target for the Therapy of Cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling FIN56
FIN56 is a potent, specific inducer of ferroptosis, a form of regulated cell death, requiring careful handling to ensure laboratory safety. This document provides essential guidance for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE), operational procedures, and disposal plans for FIN56.
Compound Properties
A summary of the key chemical and physical properties of FIN56 is provided below.
| Property | Value |
| Chemical Name | N2,N7-Dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide |
| Molecular Formula | C₂₅H₃₁N₃O₅S₂ |
| Molecular Weight | 517.7 g/mol |
| CAS Number | 1083162-61-1 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMF (30 mg/ml) and DMSO (30 mg/ml) |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling FIN56 in its powdered form and when working with stock solutions.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile gloves should be worn. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn to protect against splashes or airborne particles. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat must be worn to protect skin and clothing. |
| Respiratory Protection | Fume Hood or Enclosure | All handling of powdered FIN56 and preparation of stock solutions must be conducted in a certified chemical fume hood to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for the safe handling of FIN56.
Preparing Stock Solutions
-
Work Area Preparation : Ensure the chemical fume hood is clean and operational. Gather all necessary equipment, including vials, spatulas, solvent (e.g., DMSO), and pipettes.
-
Weighing the Compound :
-
Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.
-
Carefully transfer the required amount of FIN56 powder to the vessel using a clean spatula.
-
Avoid generating dust. If any powder is spilled, clean it immediately following the spill response protocol.
-
-
Solubilization :
-
Add the appropriate volume of solvent (e.g., DMSO) to the vial containing the FIN56 powder.[1]
-
Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
-
Labeling and Storage :
-
Clearly label the vial with the compound name (FIN56), concentration, solvent, date of preparation, and your initials.
-
Store the stock solution as recommended.
-
Experimental Use
-
When diluting stock solutions for experiments, continue to work in a well-ventilated area.
-
Wear appropriate PPE throughout the experimental procedure.
-
Avoid direct contact with the skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
Disposal Plan
Proper disposal of FIN56 and associated waste is crucial to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Unused FIN56 Powder | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste container. Do not mix with general laboratory waste. |
| Aqueous Waste Containing FIN56 | Collect in a labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in the designated hazardous waste stream for contaminated PPE. |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of FIN56-induced ferroptosis and a typical experimental workflow for its use.
Caption: FIN56 induces ferroptosis via GPX4 degradation and squalene synthase activation.
Caption: A logical workflow for the safe handling and disposal of FIN56 in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
